1-(3-Hydroxy-2-nitrophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxy-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(11)8(6)9(12)13/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNKOXMJWOAKKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469796 | |
| Record name | 1-(3-Hydroxy-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53967-72-9 | |
| Record name | 1-(3-Hydroxy-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-(3-Hydroxy-2-nitrophenyl)ethanone" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound 1-(3-Hydroxy-2-nitrophenyl)ethanone (CAS No. 53967-72-9). Due to the limited availability of detailed experimental data for this specific isomer, this document also includes information on closely related compounds to provide a broader context for its potential characteristics and reactivity. This guide is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development by consolidating available data and presenting it in a structured and accessible format.
Chemical and Physical Properties
This compound is a yellow, powdered solid at room temperature. Its core structure consists of an acetophenone scaffold substituted with both a hydroxyl and a nitro group on the phenyl ring. The relative positions of these functional groups are critical to the molecule's overall properties and reactivity.
Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 53967-72-9 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | Yellow Powder |
Physicochemical Data
| Property | Value | Source |
| Melting Point | 134–136 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in chloroform and dichloromethane | [1] |
Synthesis
The primary reported method for the synthesis of this compound is through the nitration of 3-hydroxyacetophenone.[1][2]
Experimental Protocol: Nitration of 3-Hydroxyacetophenone
This protocol is based on the reported synthesis and general knowledge of nitration reactions.
Materials:
-
3-Hydroxyacetophenone
-
Cupric nitrate (Cu(NO₃)₂)
-
Acetic acid (glacial)
-
Acetic anhydride
-
Ice
-
Water (deionized)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxyacetophenone in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the flask in an ice-water bath to a temperature of 10–15 °C.
-
Slowly add a solution of cupric nitrate in acetic acid to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained between 10–15 °C.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 5-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a yellow powder.[1]
Logical Workflow for Synthesis:
Spectral Data
¹H NMR Spectroscopy (Illustrative Example: 3'-Nitroacetophenone)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.42 (t, J=2.0 Hz, 1H), 8.30 (ddd, J=8.4, 2.4, 1.2 Hz, 1H), 7.95 (ddd, J=7.6, 1.6, 1.2 Hz, 1H), 7.68 (t, J=8.0 Hz, 1H), 2.68 (s, 3H).
¹³C NMR Spectroscopy (Illustrative Example: 3'-Nitroacetophenone)
-
¹³C NMR (CDCl₃, 101 MHz): δ 196.2, 148.5, 138.8, 134.3, 129.9, 127.2, 123.1, 26.9.
FT-IR Spectroscopy (Illustrative Example: 3'-Nitroacetophenone)
-
FT-IR (KBr, cm⁻¹): 3100-3000 (aromatic C-H stretch), 1690 (C=O stretch), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch).[3]
Biological Activity and Potential Applications
Specific biological activity for this compound has not been extensively reported. However, the broader class of nitroaromatic compounds, including nitrophenyl ethanone derivatives, is known to exhibit a range of biological effects.
The presence of the nitro group is a key feature, as it can be bioreduced in cellular environments to form reactive nitroso and hydroxylamine intermediates. These reactive species can lead to oxidative stress and covalent modification of cellular macromolecules, which is a potential mechanism for cytotoxicity.[3]
Derivatives of acetophenone have been investigated for their cytotoxic activities against various cancer cell lines.[4][5] For instance, certain Mannich bases derived from acetophenone have demonstrated significant cytotoxicity against renal carcinoma and T-lymphocyte cell lines.[4]
Potential Signaling Pathway Involvement
Due to the general cytotoxic nature of some nitroaromatic compounds, a hypothetical signaling pathway leading to apoptosis is presented below. It is crucial to note that this is a generalized representation and has not been experimentally validated for this compound.
Conclusion
This compound is a specialty chemical with defined physical properties and a known synthetic route. While detailed experimental data, particularly spectroscopic and biological activity information, is currently limited in the public domain, this guide provides a foundational understanding of the compound. The information on related isomers offers valuable insights for researchers exploring the potential applications of this and similar molecules in fields such as medicinal chemistry and materials science. Further experimental investigation is warranted to fully characterize this compound and explore its potential utility.
References
- 1. researchgate.net [researchgate.net]
- 2. 3'-Hydroxy-2'-nitroacetophenone | 53967-72-9 [chemicalbook.com]
- 3. fvs.com.py [fvs.com.py]
- 4. Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(3-Hydroxy-2-nitrophenyl)ethanone (CAS: 53967-72-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Hydroxy-2-nitrophenyl)ethanone, also known as 3'-Hydroxy-2'-nitroacetophenone, is an aromatic ketone that holds potential as a versatile intermediate in organic synthesis. Its molecular structure, featuring a hydroxyl, a nitro, and an acetyl group on a benzene ring, provides multiple reactive sites for the development of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its known applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 53967-72-9 | |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol | |
| Appearance | Yellow Powder | [1] |
| Melting Point | 134-136 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the nitration of 3-hydroxyacetophenone.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.
Materials:
-
3-Hydroxyacetophenone
-
Cupric nitrate
-
Acetic acid
-
Acetic anhydride
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ice
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxyacetophenone in a mixture of acetic acid and acetic anhydride.
-
Cooling: Cool the flask in an ice bath to maintain a temperature of 10-15°C.
-
Nitration: Slowly add a solution of cupric nitrate in acetic acid to the cooled reaction mixture via the dropping funnel. The addition should be controlled to maintain the temperature between 10-15°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 10-15°C for 7-8 hours.[1] Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the crude product.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water, followed by a saturated solution of sodium bicarbonate to neutralize any residual acid, and then a final wash with brine.
-
Drying: Dry the crude product under vacuum. For further drying, the product can be dissolved in a suitable organic solvent, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Biological Activity and Mechanism of Action
Extensive literature searches did not yield any specific studies on the biological activity, mechanism of action, or associated signaling pathways of this compound. While research exists on the biological activities of other nitro-containing compounds and various acetophenone derivatives, this information cannot be directly extrapolated to the title compound.
The absence of such data presents an opportunity for future research. The presence of the nitro group, a known pharmacophore in some drug classes, and the phenolic hydroxyl group suggest that this compound could be investigated for a range of biological activities, including but not limited to:
-
Antimicrobial activity
-
Anticancer activity
-
Enzyme inhibition
It is important to note that the biological effects of nitroaromatic compounds can be complex, sometimes involving metabolic activation to reactive species. Therefore, any investigation into the biological properties of this compound should be accompanied by thorough toxicological and mechanistic studies.
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical properties. Its utility as a chemical intermediate is clear, though its biological profile remains unexplored. This technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their synthetic endeavors. The lack of biological data highlights a significant knowledge gap and an area ripe for future scientific investigation.
References
"1-(3-Hydroxy-2-nitrophenyl)ethanone" molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, weight, and available synthesis information for the chemical compound 1-(3-Hydroxy-2-nitrophenyl)ethanone. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development.
Core Molecular Data
The fundamental quantitative data for this compound, identified by the CAS Number 53967-72-9, are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H7NO4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 181.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 53967-72-9 | --INVALID-LINK-- |
| Appearance | Yellow Powder | --INVALID-LINK-- |
| Melting Point | 134-136°C | --INVALID-LINK-- |
Molecular Structure
The two-dimensional structure of this compound is depicted in the diagram below. The molecule consists of a benzene ring substituted with a hydroxyl group at position 3, a nitro group at position 2, and an ethanone (acetyl) group at position 1.
Synthesis Protocol
The compound can be obtained by the nitration of 3-hydroxyacetophenone. This reaction is carried out using cupric nitrate in a mixture of acetic acid and acetic anhydride. The reaction is maintained at a temperature of 10-15°C for a duration of 7 to 8 hours.
Please Note: This information is a brief overview of the synthesis and not a detailed experimental protocol. Researchers should consult specialized synthetic chemistry literature and perform appropriate risk assessments before attempting any chemical synthesis.
Biological Activity and Signaling Pathways
Currently, there is no available information in the searched scientific literature regarding the biological activity or any associated signaling pathways of this compound. Further research would be required to elucidate any potential pharmacological or biological effects of this compound.
Spectroscopic and Structural Characterization of 1-(3-Hydroxy-2-nitrophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Hydroxy-2-nitrophenyl)ethanone is an aromatic ketone that holds potential as a building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other fine chemicals. The precise substitution pattern on the phenyl ring, featuring a hydroxyl, a nitro group, and an acetyl group, offers multiple reaction sites for further molecular elaboration. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.
This technical guide provides a detailed overview of the expected spectroscopic signature of this compound. It should be noted that while extensive experimental data for this specific isomer is not widely available in peer-reviewed literature, this document compiles reference data from closely related isomers and established principles of spectroscopic interpretation to serve as a reliable predictive guide. The methodologies for acquiring Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data are also detailed.
Spectroscopic Data Summary
The following tables present the anticipated spectroscopic data for this compound. This data is based on the analysis of structurally similar compounds and predictive models.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Provisional Assignment |
| ~10.0 - 11.0 | s (broad) | - | -OH |
| ~7.8 - 8.0 | dd | ~8.0, 1.5 | H-6 |
| ~7.6 - 7.7 | t | ~8.0 | H-4 |
| ~7.2 - 7.3 | dd | ~8.0, 1.5 | H-5 |
| ~2.6 | s | - | -CH₃ |
| Solvent: CDCl₃ or DMSO-d₆, Reference: TMS (0 ppm) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Provisional Assignment |
| ~200 | C=O |
| ~155 | C-OH |
| ~140 | C-NO₂ |
| ~136 | C-4 |
| ~125 | C-6 |
| ~120 | C-1 |
| ~118 | C-5 |
| ~27 | -CH₃ |
| Solvent: CDCl₃ or DMSO-d₆ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3200 (broad) | O-H stretch (phenolic) |
| ~3100 - 3000 | C-H stretch (aromatic) |
| ~1700 | C=O stretch (ketone) |
| ~1580, ~1450 | C=C stretch (aromatic) |
| ~1530, ~1350 | N-O asymmetric & symmetric stretch (nitro group) |
| ~1250 | C-O stretch (phenol) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 181 | [M]⁺ (Molecular Ion) |
| 166 | [M - CH₃]⁺ |
| 136 | [M - NO₂]⁺ |
| 121 | [M - NO₂ - CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
| Ionization Method: Electron Ionization (EI) |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : The spectrum is acquired on a 400 or 500 MHz NMR spectrometer. A standard one-pulse experiment is typically used. Key acquisition parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy : The spectrum is recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum, yielding single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer experimental time are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is then recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted.
Mass Spectrometry (MS)
Mass spectra are acquired on a mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or via a direct insertion probe.
-
Electron Ionization (EI) : A small quantity of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion, generating the mass spectrum.
Workflow Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.
Caption: Logical flow for interpreting combined spectroscopic data to confirm a chemical structure.
A Technical Guide to the Solubility of 1-(3-Hydroxy-2-nitrophenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Hydroxy-2-nitrophenyl)ethanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility profile based on the compound's structural features and provides detailed experimental protocols for its empirical determination. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and processing this compound.
Introduction to this compound
This compound, also known as 3'-Hydroxy-2'-nitroacetophenone, is an aromatic ketone. Its chemical structure, featuring a hydroxyl group and a nitro group on the phenyl ring, suggests a moderate polarity. The presence of these functional groups allows for hydrogen bonding, which significantly influences its solubility in various organic solvents. Understanding its solubility is crucial for purification, reaction optimization, and formulation in pharmaceutical applications.
Predicted Solubility Profile
While specific quantitative data is scarce, a qualitative solubility profile can be predicted based on the principle of "like dissolves like." The polarity of this compound, imparted by the hydroxyl, nitro, and ketone functional groups, suggests its solubility in a range of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the compound can act as both a hydrogen bond donor and acceptor, interacting favorably with protic solvents. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The polar nature of the ketone and nitro groups will interact well with the dipoles of these solvents. |
| Moderate Polarity | Ethyl Acetate, Dichloromethane | Moderate | Some degree of solubility is expected due to dipole-dipole interactions. |
| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
Note: These are predictions and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a common and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (pure solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Weigh the vial containing the dry solid residue. The difference in weight will give the mass of the dissolved solute.
-
Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or as a mole fraction.
-
Visualization of Experimental Workflow
The logical steps for determining the solubility of this compound can be visualized as a workflow diagram.
Caption: Workflow for determining the solubility of this compound.
Conclusion
Technical Guide: Safety, Handling, and Experimental Considerations for 1-(3-Hydroxy-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(3-Hydroxy-2-nitrophenyl)ethanone (CAS No. 53967-72-9).[1][2] It also outlines a representative experimental protocol for its synthesis and discusses its potential biological role as a Catechol-O-methyltransferase (COMT) inhibitor, including a visualization of the relevant signaling pathway.
Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[3] Therefore, it is crucial to treat it with a high degree of caution and to handle it exclusively in a controlled laboratory environment by trained personnel.
1.1 Hazard Identification
While a comprehensive hazard profile is not available, based on the Safety Data Sheet (SDS) for this compound and data from structurally similar nitrated phenolic compounds, the following potential hazards should be considered[3]:
-
Acute Effects: The compound may be an irritant to the skin, eyes, and mucous membranes.[3] Inhalation of dust or vapors may cause respiratory tract irritation.[3] Ingestion may also be harmful.[3]
-
Chronic Effects: The long-term health effects have not been determined.[3]
1.2 Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure. The following PPE is mandatory when handling this compound:
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to double-glove. | Prevents skin irritation and absorption. |
| Body Protection | A disposable gown made of polyethylene-coated polypropylene or a similar resistant material. A standard lab coat is insufficient. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A fit-tested NIOSH-approved respirator (e.g., N95 or higher) for handling powders. In the case of vapors or aerosols, a chemical cartridge respirator or a powered air-purifying respirator (PAPR) is necessary. | Avoids inhalation of dust or vapors, which may cause respiratory tract irritation.[3] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
1.3 Engineering Controls
-
All handling of this compound should be conducted in a properly functioning chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
1.4 Handling and Storage
-
Handling: Avoid the formation of dust and aerosols. Do not breathe dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases.
1.5 First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
1.6 Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
Representative Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound via the nitration of 3'-hydroxyacetophenone. This protocol is based on established methods for the nitration of phenolic compounds and should be adapted and optimized by the researcher.
2.1 Materials and Equipment
-
3'-Hydroxyacetophenone
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
2.2 Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a calculated volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining the low temperature and stirring, slowly add a stoichiometric equivalent of concentrated nitric acid via a dropping funnel.
-
Addition of the Substrate: Once the nitrating mixture is prepared and has returned to 0-5 °C, slowly add 3'-hydroxyacetophenone portion-wise to the mixture, ensuring the temperature does not exceed 10-15 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation and Neutralization: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral to pH paper. Further washes with a cold, dilute sodium bicarbonate solution may be necessary to remove any remaining acid.
-
Drying: Dry the crude product under vacuum.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.
Potential Biological Activity: COMT Inhibition
Structurally similar nitrocatechol compounds are known to be potent inhibitors of Catechol-O-methyltransferase (COMT).[4][5] COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[6] Inhibition of COMT can increase the bioavailability of these neurotransmitters, a therapeutic strategy used in the management of Parkinson's disease.[2][7]
3.1 Mechanism of COMT Inhibition by Nitrocatechols
Nitrocatechol-based inhibitors act as competitive inhibitors of COMT.[2] They bind to the active site of the enzyme, preventing the binding of the natural catecholamine substrates. The electron-withdrawing nitro group on the catechol ring is thought to enhance the binding affinity and hinder the methylation of the inhibitor itself.[2]
3.2 Signaling Pathway of COMT and its Inhibition
The following diagram illustrates the role of COMT in dopamine metabolism and the effect of its inhibition.
3.3 Downstream Effects of COMT Inhibition
By inhibiting COMT, the metabolic breakdown of dopamine to 3-methoxytyramine is reduced.[8] This leads to an increased concentration and prolonged presence of dopamine in the synaptic cleft, enhancing dopaminergic signaling.[9] In the context of Parkinson's disease treatment, this potentiation of dopamine levels helps to alleviate motor symptoms.
This technical guide provides a foundational understanding of the safety, handling, and potential experimental applications of this compound. Researchers should always consult the most recent safety data and relevant literature before commencing any experimental work with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sexually Dimorphic Effects of Catechol-O-Methyltransferase (COMT) Inhibition on Dopamine Metabolism in Multiple Brain Regions | PLOS One [journals.plos.org]
"1-(3-Hydroxy-2-nitrophenyl)ethanone" synonyms and alternative names
This technical guide provides a comprehensive overview of 1-(3-Hydroxy-2-nitrophenyl)ethanone, a significant chemical intermediate in organic synthesis and drug development. The document details its chemical properties, synonyms, and experimental protocols, with a focus on its application in the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Nomenclature and Synonyms
This compound is an aromatic ketone with the chemical formula C₈H₇NO₄. Due to IUPAC naming conventions and common laboratory nomenclature, it is known by several alternative names. It's important to distinguish it from its isomer, 1-(2-Hydroxy-3-nitrophenyl)ethanone, which is also a common reagent and is sometimes conflated in literature.
This compound:
-
IUPAC Name: this compound
-
Common Synonyms:
-
Molecular Weight: 181.15 g/mol [2]
Isomer: 1-(2-Hydroxy-3-nitrophenyl)ethanone:
-
Common Synonyms:
-
2-Hydroxy-3-nitroacetophenone
-
2'-Hydroxy-3'-nitroacetophenone
-
-
CAS Number: 28177-69-7[3]
-
Molecular Formula: C₈H₇NO₄[3]
-
Molecular Weight: 181.15 g/mol [3]
Physicochemical Properties
The quantitative data for this compound and its common isomer are summarized in the table below for comparative analysis.
| Property | This compound | 1-(2-Hydroxy-3-nitrophenyl)ethanone |
| CAS Number | 53967-72-9 | 28177-69-7 |
| Molecular Formula | C₈H₇NO₄ | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol | 181.15 g/mol [3] |
| Appearance | Yellow Powder | Yellow to Brown Solid[3] |
| Melting Point | 134–136°C | 98.5-99.5 °C[3] |
| Boiling Point (Predicted) | Not Available | 223.5±20.0 °C[3] |
| Density (Predicted) | Not Available | 1.380±0.06 g/cm³[3] |
| pKa (Predicted) | Not Available | 7.31±0.24[3] |
| Storage Temperature | Inert atmosphere, 2-8°C | Under inert gas (nitrogen or Argon) at 2-8°C[3] |
| Solubility | Chloroform, Dichloromethane | Not specified |
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for their application in research and development.
Synthesis of this compound
This compound is obtained by the nitration of 3-hydroxyacetophenone.[2]
-
Reactants: 3-hydroxyacetophenone, cupric nitrate, acetic acid-acetic anhydride mixture.
-
Procedure: The nitration is carried out by reacting 3-hydroxyacetophenone with cupric nitrate within a mixture of acetic acid and acetic anhydride.
-
Conditions: The reaction is maintained at a temperature of 10–15°C for a duration of 7–8 hours.
-
Yield: This process results in a 25% yield of this compound.[2]
Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone
A general procedure for the synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone involves the nitration of 2'-hydroxyacetophenone.[3]
-
Reactants: 2'-hydroxyacetophenone (175 g), acetic acid (183 g), dichloromethane (800 mL), 63% concentrated nitric acid (165 g).
-
Procedure:
-
2'-hydroxyacetophenone, acetic acid, and dichloromethane are added to a four-necked flask and heated to 40 °C.
-
Concentrated nitric acid is added dropwise, maintaining the reaction temperature at 40 °C for 4-6 hours.
-
The reaction is continued at 40 °C for an additional 4-6 hours after the dropwise addition is complete.
-
Water (500 g) is added for extraction.
-
The organic layer is concentrated to yield a crude product containing a mixture of 2-hydroxy-5-nitroacetophenone and 2-hydroxy-3-nitroacetophenone.[3]
-
-
Purification: The isomers are separated via further processing involving toluene and methanol/water washes.[3]
A green synthesis method has also been developed, which utilizes m-nitroacetophenone as the starting material. This method employs a metal salt catalyst and carboxylic acid as a solvent to perform directional hydroxylation.[4]
Visualization of Synthetic Pathways
The following diagrams illustrate key synthetic workflows involving these compounds.
Caption: Workflow for the synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone.
Applications in Drug Development
1-(2-Hydroxy-3-nitrophenyl)ethanone is a critical intermediate in the synthesis of Pranlukast, a medication used for the treatment of asthma and allergic rhinitis.[4] Pranlukast functions as a leukotriene receptor antagonist.
The synthesis of Pranlukast involves several steps, beginning with the reaction of 3-nitro-2-hydroxy acetophenone with diethyl oxalate.[5] The resulting intermediate undergoes a series of transformations to build the final chromone structure of Pranlukast.
Caption: Simplified pathway of Pranlukast synthesis from its key intermediate.
Furthermore, recent research has focused on developing more environmentally friendly biosynthetic routes. A three-enzyme cascade using nitrobenzene nitroreductase (nbzA), hydroxylaminobenzene mutase (habA), and glucose dehydrogenase (GDH) has been developed to produce 3-Amino-2-hydroxy acetophenone from m-nitroacetophenone.[6] This biosynthetic intermediate is crucial for Pranlukast synthesis.[6][7]
Caption: Multi-enzyme cascade for the biosynthesis of a key Pranlukast intermediate.
References
- 1. guidechem.com [guidechem.com]
- 2. 3'-Hydroxy-2'-nitroacetophenone | 53967-72-9 [chemicalbook.com]
- 3. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]
- 4. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 5. CN101560208A - Preparation method of pranlukast - Google Patents [patents.google.com]
- 6. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 7. arborpharmchem.com [arborpharmchem.com]
Methodological & Application
Application Notes and Protocols: Laboratory-Scale Synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory-scale protocol for the synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone, a valuable chemical intermediate in pharmaceutical research and development. The synthesis is based on the selective nitration of 3-hydroxyacetophenone. This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and methods for purification and characterization. All quantitative data is summarized for clarity, and a visual workflow of the experimental process is provided.
Introduction
This compound is a substituted aromatic ketone that serves as a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of hydroxyl, nitro, and acetyl functional groups on the benzene ring offers multiple reaction sites for further chemical modifications. This protocol outlines a straightforward and reproducible method for its preparation on a laboratory scale, primarily through the electrophilic aromatic substitution (nitration) of 3-hydroxyacetophenone. The acetyl and hydroxyl groups on the starting material direct the incoming nitro group to the ortho position relative to the hydroxyl group.
Reaction Scheme
Experimental Protocol
A plausible and detailed method for the synthesis of this compound is the nitration of 3-hydroxyacetophenone. This protocol is designed based on established chemical principles for the nitration of phenolic compounds.
Materials and Equipment
Application Notes and Protocols: 1-(3-Hydroxy-2-nitrophenyl)ethanone as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 1-(3-Hydroxy-2-nitrophenyl)ethanone as a key building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The presence of three reactive functionalities—a hydroxyl group, a nitro group, and a ketone—makes this compound a versatile precursor for the construction of complex molecular architectures.
Synthesis of Substituted Benzofurans
This compound is a valuable starting material for the synthesis of nitro-substituted benzofurans. The general approach involves the reaction of the o-hydroxyacetophenone derivative with an α-halo ketone, such as chloroacetone, followed by intramolecular cyclization. The resulting benzofuran scaffold is a common motif in many biologically active compounds.
General Reaction Scheme:
Caption: Synthesis of Benzofurans.
Experimental Protocol: Synthesis of 1-(3-methyl-7-nitro-1-benzofuran-2-yl)ethanone (Analogous Protocol)
This protocol is adapted from the synthesis of similar benzofuran derivatives.[1]
-
Reactant Preparation: To a solution of this compound (1.0 eq) in acetonitrile, add chloroacetone (1.0 eq) and potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture at 80°C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reactant/Product | Molecular Weight | Molar Eq. |
| This compound | 181.15 g/mol | 1.0 |
| Chloroacetone | 92.52 g/mol | 1.0 |
| Potassium Carbonate | 138.21 g/mol | 2.0 |
| 1-(3-methyl-7-nitro-1-benzofuran-2-yl)ethanone (Expected) | 233.19 g/mol | - |
Synthesis of Chalcones via Claisen-Schmidt Condensation
The ketone functionality in this compound can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are important intermediates for the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds with diverse biological activities.[2][3]
General Reaction Scheme:
Caption: Claisen-Schmidt Condensation.
Experimental Protocol: Synthesis of 1-(3-Hydroxy-2-nitrophenyl)-3-(phenyl)prop-2-en-1-one (Analogous Protocol)
This protocol is based on standard procedures for chalcone synthesis.[2][4]
-
Reactant Preparation: Dissolve equimolar amounts of this compound and a selected aromatic aldehyde in ethanol.
-
Catalysis: Add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide or potassium hydroxide, dropwise to the reaction mixture at room temperature with constant stirring.
-
Reaction: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
| Spectroscopic Data (Analogous Chalcone) | Assignment |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1650 (C=O), ~1520 & ~1350 (NO₂) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.0-8.5 (m, Ar-H), ~7.8 (d, α-H), ~7.5 (d, β-H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), ~120-150 (Ar-C), ~125 (α-C), ~145 (β-C) |
Potential Synthesis of Quinolines via Reductive Cyclization
The nitro group in this compound can be selectively reduced to an amino group, yielding 1-(2-Amino-3-hydroxyphenyl)ethanone. This ortho-aminoacetophenone derivative is a key precursor for the Friedländer annulation, a classic method for synthesizing quinolines. This pathway opens up the possibility of creating a variety of substituted quinolines, which are prevalent in many pharmaceuticals.
Proposed Synthetic Pathway:
Caption: Proposed Quinoline Synthesis.
Conceptual Protocol: Friedländer Synthesis of a Hydroxy-Substituted Quinoline
-
Reduction of the Nitro Group: Reduce this compound using a standard procedure, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl), to obtain 1-(2-Amino-3-hydroxyphenyl)ethanone.
-
Friedländer Annulation: React the resulting ortho-aminoacetophenone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., ethyl acetoacetate) in the presence of an acid or base catalyst.
-
Cyclization and Dehydration: The reaction proceeds through a condensation, cyclization, and subsequent dehydration to yield the corresponding substituted quinoline.
Applications in Drug Discovery
The heterocyclic scaffolds that can be synthesized from this compound are of significant interest in drug development:
-
Benzofurans: Exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[5]
-
Chalcones: Serve as precursors to flavonoids and are known for their antioxidant, anticancer, and anti-inflammatory effects.
-
Quinolines: Form the core structure of many antimalarial, antibacterial, and anticancer drugs.
The nitro and hydroxyl substituents on the phenyl ring of the starting material provide handles for further functionalization, allowing for the creation of diverse libraries of compounds for screening and lead optimization in drug discovery programs. The strategic placement of the nitro group can also influence the pharmacokinetic and pharmacodynamic properties of the final molecules.
References
Applications of 1-(3-Hydroxy-2-nitrophenyl)ethanone and Its Structural Analogs in Medicinal Chemistry
Disclaimer: Direct medicinal chemistry applications and extensive biological data for 1-(3-Hydroxy-2-nitrophenyl)ethanone are not widely available in publicly accessible scientific literature. The following application notes and protocols are based on studies of structurally related nitrophenyl ethanone derivatives and analogs. This information is provided to illustrate the potential therapeutic avenues and research methodologies relevant to this class of compounds.
Introduction
Nitrophenyl derivatives are a significant class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities. The presence of a nitro group, a strong electron-withdrawing moiety, often imparts unique electronic and steric properties to a molecule, influencing its interaction with biological targets. While research on the specific isomer this compound is limited, its structural motifs are present in molecules with demonstrated biological activities, including enzyme inhibition and anticancer properties. This document explores the established applications of closely related compounds, providing a framework for potential research and development of this compound and its derivatives.
Application Notes
Catechol-O-Methyltransferase (COMT) Inhibition
Structurally similar compounds, such as 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, have been identified as potent and selective inhibitors of peripheral catechol-O-methyltransferase (COMT).[1] COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine. Inhibition of COMT is a therapeutic strategy in the management of Parkinson's disease, as it can prolong the effects of levodopa, a dopamine precursor. The nitrocatechol structure is a critical pharmacophore for COMT inhibition.
Anticancer Activity
Chalcones derived from nitrophenyl ethanones have shown promise as anticancer agents. For instance, a benzofuran ring-linked 3-nitrophenyl chalcone derivative, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one], has demonstrated selective cytotoxic effects against colon cancer cell lines (HCT-116 and HT-29).[2] The proposed mechanism involves the induction of apoptosis through both death receptor (DR-4) and mitochondrial (BCL-2) pathways, as well as cell cycle arrest at the G0/G1 phase.[2]
Quantitative Data Summary
The following table summarizes the biological activity of a representative structural analog of this compound.
| Compound/Analog Name | Target | Assay | Activity Metric | Value | Reference |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HCT-116 (Colon Cancer Cell Line) | Cell Viability (SRB Assay) | IC₅₀ (48h) | 1.71 µM | [2] |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | HT-29 (Colon Cancer Cell Line) | Cell Viability (SRB Assay) | IC₅₀ (48h) | 7.76 µM | [2] |
| 1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one | CCD-18Co (Healthy Colon Cells) | Cell Viability (SRB Assay) | IC₅₀ (48h) | > 10 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay
This protocol is adapted from studies on nitrocatechol-based COMT inhibitors.[1]
Objective: To determine the in vitro inhibitory activity of a test compound against catechol-O-methyltransferase.
Materials:
-
Rat liver homogenate (as a source of COMT)
-
Test compound (e.g., this compound derivative)
-
S-adenosyl-L-methionine (SAM)
-
Catechol substrate (e.g., epinephrine)
-
Radioactive methyl donor (e.g., [³H]SAM)
-
Scintillation cocktail and counter
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Prepare rat liver homogenates as a source of the COMT enzyme.
-
Prepare reaction mixtures containing the liver homogenate, buffer, and various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the catechol substrate and the radioactive methyl donor ([³H]SAM).
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an acid solution (e.g., perchloric acid).
-
Extract the methylated product into an organic solvent.
-
Quantify the amount of radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability Assay (SRB Assay) for Anticancer Activity
This protocol is based on the evaluation of a nitrophenyl chalcone derivative against colon cancer cells.[2]
Objective: To assess the cytotoxic effect of a test compound on cancer and healthy cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HT-29) and a healthy control cell line (e.g., CCD-18Co)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
After the treatment period, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Determine the IC₅₀ value from the dose-response curve.
Visualizations
References
- 1. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(3-Hydroxy-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of various heterocyclic compounds utilizing 1-(3-hydroxy-2-nitrophenyl)ethanone as a versatile starting material. The synthetic strategy involves an initial reduction of the nitro group to form the key intermediate, 1-(2-amino-3-hydroxyphenyl)ethanone, which is then cyclized to afford a range of valuable heterocyclic scaffolds, including benzoxazoles, quinolines, and benzodiazepines.
Part 1: Synthesis of the Key Intermediate: 1-(2-Amino-3-hydroxyphenyl)ethanone
The critical step in utilizing this compound for heterocyclic synthesis is the selective reduction of the nitro group to an amine, yielding 1-(2-amino-3-hydroxyphenyl)ethanone. Catalytic hydrogenation is a clean and efficient method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from a procedure for the hydrogenation of a similar nitroacetophenone derivative[1][2].
Materials:
-
This compound
-
Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Autoclave or hydrogenation apparatus
Procedure:
-
In a suitable autoclave, dissolve this compound (e.g., 10.0 g, 55.2 mmol) in ethanol (150 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 1.0 g, 10% w/w).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 2.0-3.0 MPa.
-
Heat the reaction mixture to 60°C and maintain vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas, purging again with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-amino-3-hydroxyphenyl)ethanone. The product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary (Anticipated):
| Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) |
| This compound | 1-(2-Amino-3-hydroxyphenyl)ethanone | 10% Pd/C | Ethanol | 60 | 2.0-3.0 | 8-12 | >80 |
DOT Diagram: Synthesis of 1-(2-Amino-3-hydroxyphenyl)ethanone
Caption: Reduction of this compound.
Part 2: Synthesis of Heterocyclic Compounds
The intermediate, 1-(2-amino-3-hydroxyphenyl)ethanone, is a versatile precursor for various cyclization reactions.
Application 1: Synthesis of 8-Hydroxy-2-methylbenzoxazole
Benzoxazoles are synthesized via the condensation of an o-aminophenol with a carboxylic acid or its derivative.
Experimental Protocol: Benzoxazole Formation
This protocol is based on the general synthesis of benzoxazoles from o-aminophenols.
Materials:
-
1-(2-Amino-3-hydroxyphenyl)ethanone
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Toluene
Procedure:
-
To a solution of 1-(2-amino-3-hydroxyphenyl)ethanone (e.g., 1.51 g, 10 mmol) in toluene (30 mL), add acetic anhydride (1.12 mL, 12 mmol).
-
Optionally, add a catalytic amount of pyridine (e.g., 0.1 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 8-hydroxy-2-methylbenzoxazole.
Quantitative Data Summary (Anticipated):
| Starting Material | Reagent | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1-(2-Amino-3-hydroxyphenyl)ethanone | Acetic anhydride | 8-Hydroxy-2-methylbenzoxazole | Toluene | 4-6 | 70-85 |
DOT Diagram: Synthesis of 8-Hydroxy-2-methylbenzoxazole
Caption: Formation of a benzoxazole derivative.
Application 2: Synthesis of 8-Hydroxy-2,4-dimethylquinoline
The Friedländer annulation allows for the synthesis of quinolines from an o-aminoaryl ketone and a compound containing a reactive α-methylene group[3][4][5][6].
Experimental Protocol: Friedländer Annulation
This protocol is adapted from the general Friedländer synthesis[6].
Materials:
-
1-(2-Amino-3-hydroxyphenyl)ethanone
-
Pentane-2,4-dione (acetylacetone)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1-(2-amino-3-hydroxyphenyl)ethanone (e.g., 1.51 g, 10 mmol) in ethanol (25 mL).
-
Add pentane-2,4-dione (1.2 mL, 12 mmol).
-
In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a small amount of water and add it to the reaction mixture.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The product may precipitate. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 8-hydroxy-2,4-dimethylquinoline.
Quantitative Data Summary (Anticipated):
| Starting Material | Reagent | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1-(2-Amino-3-hydroxyphenyl)ethanone | Pentane-2,4-dione | 8-Hydroxy-2,4-dimethylquinoline | KOH | Ethanol | 3-4 | 65-80 |
DOT Diagram: Friedländer Annulation for Quinolines
Caption: Synthesis of a substituted quinoline.
Application 3: Synthesis of a 1,5-Benzodiazepine Derivative
1,5-Benzodiazepines can be synthesized by the condensation of an o-phenylenediamine (in this case, the amino group of our intermediate) with a ketone[7][8][9][10][11].
Experimental Protocol: 1,5-Benzodiazepine Formation
This protocol is based on general procedures for 1,5-benzodiazepine synthesis[7][8][9][10].
Materials:
-
1-(2-Amino-3-hydroxyphenyl)ethanone
-
Acetone
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Acetonitrile
Procedure:
-
To a solution of 1-(2-amino-3-hydroxyphenyl)ethanone (e.g., 1.51 g, 10 mmol) in acetonitrile (20 mL), add a catalytic amount of p-TSA (e.g., 190 mg, 1 mmol).
-
Add acetone (1.46 mL, 20 mmol).
-
Reflux the reaction mixture for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to obtain the corresponding 1,5-benzodiazepine derivative.
Quantitative Data Summary (Anticipated):
| Starting Material | Reagent | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1-(2-Amino-3-hydroxyphenyl)ethanone | Acetone | 7-Acetyl-6-hydroxy-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | p-TSA | Acetonitrile | 1-3 | 70-90 |
DOT Diagram: 1,5-Benzodiazepine Synthesis
Caption: Formation of a 1,5-benzodiazepine.
References
- 1. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. jocpr.com [jocpr.com]
- 10. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 1-(3-Hydroxy-2-nitrophenyl)ethanone
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purity assessment and quantification of 1-(3-Hydroxy-2-nitrophenyl)ethanone. The method leverages a C18 stationary phase and a polar mobile phase to achieve separation. The presence of the chromophoric nitro and phenyl groups allows for sensitive detection using a UV-Vis detector.[2]
Experimental Protocol:
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A standard system with a pump, autosampler, column oven, and UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated around 254 nm and 310 nm |
| Run Time | 15 minutes |
Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: Water with 0.1% Formic Acid and Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Degas the mobile phases before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of the diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The compound is separated based on its boiling point and polarity on a capillary column and then fragmented and detected by a mass spectrometer, providing a unique fragmentation pattern for structural elucidation.[1]
Experimental Protocol:
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | Standard GC with a capillary column coupled to a mass spectrometer |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent like dichloromethane or ethyl acetate (1 mL).
-
If necessary, derivatization of the hydroxyl group (e.g., silylation) can be performed to improve volatility and peak shape.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS.
Expected Mass Spectrometry Data:
| m/z (Predicted) | Assignment |
| 181 | Molecular Ion [M]+ |
| 166 | [M-CH3]+ |
| 136 | [M-NO2]+ |
| 121 | [M-NO2-CH3]+ |
| 93 | [C6H5O]+ |
| 43 | [CH3CO]+ |
Workflow for GC-MS Analysis:
Caption: Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. ¹H NMR will provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR will identify the number of unique carbon atoms.[1]
Experimental Protocol:
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |
| Temperature | 25 °C |
Sample Preparation:
-
Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of the deuterated solvent.[1]
-
Transfer the solution to a 5 mm NMR tube.
Expected ¹H NMR Spectroscopic Data (in CDCl₃, Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.0-12.0 | s (broad) | -OH |
| ~7.8-8.2 | m | Aromatic-H |
| ~7.0-7.4 | m | Aromatic-H |
| ~2.6 | s | -CH₃ |
Expected ¹³C NMR Spectroscopic Data (in CDCl₃, Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O |
| ~150-155 | C-OH |
| ~135-140 | C-NO₂ |
| ~115-130 | Aromatic C-H & C-C |
| ~27 | -CH₃ |
Logical Workflow for NMR Analysis:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Application Note:
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy will confirm the presence of the hydroxyl, nitro, and carbonyl groups.[1]
Experimental Protocol:
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
Sample Preparation (KBr Pellet Method):
-
Finely grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum.
Expected IR Spectroscopic Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3600 | O-H stretch (hydroxyl) |
| ~3000-3100 | C-H stretch (aromatic) |
| ~1680-1700 | C=O stretch (ketone) |
| ~1520-1560 | N-O asymmetric stretch (nitro) |
| ~1340-1380 | N-O symmetric stretch (nitro) |
Workflow for IR Analysis:
Caption: Workflow for FT-IR spectroscopic analysis.
UV-Vis Spectroscopy
Application Note:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of conjugated systems. The aromatic ring, carbonyl, and nitro groups in this compound will result in characteristic UV absorption.
Experimental Protocol:
Instrumentation:
-
UV-Vis Spectrophotometer
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Dilute the stock solution to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8).
-
Record the UV-Vis spectrum over a range of 200-400 nm.
Expected UV-Vis Spectroscopic Data:
| λmax (nm) (Predicted) | Electronic Transition |
| ~250-270 | π → π* transitions of the aromatic ring |
| ~300-330 | n → π* transitions of the carbonyl and nitro groups |
Workflow for UV-Vis Analysis:
Caption: Workflow for UV-Vis spectroscopic analysis.
References
Application Notes and Protocols for 1-(3-Hydroxy-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Hydroxy-2-nitrophenyl)ethanone is a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a hydroxyl group, a nitro group, and an acetyl group on the aromatic ring, allows for a variety of chemical transformations. The relative positions of these substituents, particularly the ortho-nitro and meta-hydroxyl groups to the acetyl moiety, significantly influence the molecule's reactivity. This document provides an overview of the potential reaction mechanisms and kinetics associated with this compound, along with detailed experimental protocols for key transformations. The information presented is based on established principles of organic chemistry and data from related compounds, as specific kinetic studies on this compound are not extensively available in the public domain.
Key Reactive Sites and Expected Reactivity
The primary reactive sites of this compound are the nitro group, the acetyl (ketone) group, and the phenolic hydroxyl group. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl and the nitro group is expected, which can influence the reactivity of both groups.
-
Nitro Group: The electron-withdrawing nature of the nitro group makes it susceptible to reduction to an amino group under various conditions. This transformation is often a key step in the synthesis of more complex molecules.
-
Acetyl Group: The carbonyl group can undergo nucleophilic addition and reduction. The adjacent nitro group's electron-withdrawing effect can enhance the electrophilicity of the carbonyl carbon.
-
Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity and nucleophilicity are influenced by the other substituents on the ring.
Reaction Mechanisms and Signaling Pathways
Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine is a fundamental transformation. A common and effective method is catalytic hydrogenation.
Mechanism: Catalytic Hydrogenation
The catalytic hydrogenation of a nitro group to an amine on a metal surface (e.g., Palladium on Carbon - Pd/C) is a complex process involving several intermediates. The reaction proceeds through the formation of nitroso and hydroxylamine intermediates.
Caption: Catalytic hydrogenation of the nitro group.
Reduction of the Acetyl Group
The acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
Mechanism: Hydride Reduction
The reduction of the ketone involves the nucleophilic attack of a hydride ion from NaBH₄ on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Caption: Reduction of the acetyl group to an alcohol.
Etherification of the Hydroxyl Group
The phenolic hydroxyl group can be converted to an ether, for example, through a Williamson ether synthesis.
Mechanism: Williamson Ether Synthesis
This reaction proceeds via an SN2 mechanism where a phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile and attacks an alkyl halide.
Caption: Etherification of the phenolic hydroxyl group.
Quantitative Data
| Reaction Type | Reagents and Conditions | Expected Major Product | Potential Side Products | General Kinetic Profile |
| Nitro Group Reduction | H₂, Pd/C (5-10 mol%), Ethanol, Room Temp, 1-5 atm H₂ | 1-(2-Amino-3-hydroxyphenyl)ethanone | Partially reduced intermediates | Typically pseudo-first order with respect to the nitro compound under constant H₂ pressure. |
| Nitro Group Reduction | SnCl₂·2H₂O, Ethanol, Reflux | 1-(2-Amino-3-hydroxyphenyl)ethanone | Tin complexes | Follows complex kinetics, often with an induction period. |
| Acetyl Group Reduction | NaBH₄, Methanol, 0 °C to Room Temp | 1-(3-Hydroxy-2-nitrophenyl)ethanol | - | Generally follows second-order kinetics (first order in both ketone and hydride). |
| Hydroxyl Group Etherification | Alkyl halide, K₂CO₃, Acetone or DMF, Reflux | 1-(3-Alkoxy-2-nitrophenyl)ethanone | - | SN2 kinetics, dependent on the concentration of the phenoxide and the alkyl halide. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of the Nitro Group
Objective: To synthesize 1-(2-Amino-3-hydroxyphenyl)ethanone.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Parr Hydrogenation Apparatus or similar
-
Celite®
Procedure:
-
In a pressure vessel of a Parr hydrogenation apparatus, dissolve 1.0 g of this compound in 50 mL of anhydrous ethanol.
-
Carefully add 100 mg of 10% Pd/C to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 3 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis.
-
Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of the Acetyl Group with Sodium Borohydride
Objective: To synthesize 1-(3-Hydroxy-2-nitrophenyl)ethanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dilute Hydrochloric Acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve 1.0 g of this compound in 30 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.25 g of sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add 20 mL of deionized water to quench the excess NaBH₄.
-
Acidify the mixture to pH ~6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 3: O-Methylation of the Hydroxyl Group
Objective: To synthesize 1-(3-Methoxy-2-nitrophenyl)ethanone.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Procedure:
-
To a solution of 1.0 g of this compound in 20 mL of anhydrous DMF, add 1.5 g of anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 0.4 mL of methyl iodide dropwise to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a derivative of this compound.
Caption: A typical workflow for chemical synthesis.
Application Notes and Protocols: 1-(3-Hydroxy-2-nitrophenyl)ethanone as a Versatile Building Block for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of "1-(3-Hydroxy-2-nitrophenyl)ethanone" as a key intermediate in the synthesis of novel compounds with significant biological activities. Due to the limited availability of direct experimental data for this specific molecule, the protocols and data presented herein are based on established methodologies for structurally similar compounds, particularly other hydroxy- and nitro-substituted acetophenones. The presence of hydroxyl, nitro, and acetyl functional groups makes "this compound" a highly versatile scaffold for the development of new therapeutic agents.
Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is a fundamental reaction for the synthesis of chalcones, which are valuable intermediates for various heterocyclic compounds and exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] The reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40%)[2]
-
Glacial Acetic Acid or dilute Hydrochloric Acid (HCl)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve equimolar amounts of this compound and a selected aromatic aldehyde in ethanol or methanol in a round-bottom flask.[3]
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with continuous stirring.[4][5]
-
Allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).[2][5]
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with glacial acetic acid or dilute HCl to precipitate the chalcone.[2][3]
-
Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.[6]
Table 1: Representative Data for Chalcone Synthesis (Analog-Based)
| Entry | Aromatic Aldehyde | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | NaOH | 24 | 75-85 | [2] |
| 2 | 4-Chlorobenzaldehyde | KOH | 12-16 | 60-70 | [7] |
| 3 | 4-Methoxybenzaldehyde | NaOH | 20 | 65-75 | [4] |
| 4 | 3,4-Dimethoxybenzaldehyde | KOH | 2 | 80-90 | [5] |
Note: The data presented is based on reactions with similar hydroxy- and nitro-substituted acetophenones and may vary for this compound.
Caption: Synthetic pathway for chalcone derivatives.
Synthesis of Pyrazoline Derivatives
Chalcones are excellent precursors for the synthesis of pyrazoline heterocycles, which are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The synthesis involves the cyclization of a chalcone with hydrazine or its derivatives.
Experimental Protocol: Pyrazoline Synthesis from Chalcones
Materials:
-
Synthesized chalcone derivative
-
Hydrazine hydrate or Phenylhydrazine hydrate
-
Ethanol or Glacial Acetic Acid
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the chalcone derivative (1 equivalent) in ethanol in a round-bottom flask.[4]
-
Add hydrazine hydrate or phenylhydrazine hydrate (1-1.2 equivalents) to the solution.[10]
-
Add a catalytic amount of glacial acetic acid if required.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.[10]
-
After completion, cool the reaction mixture and pour it into ice-cold water.[4]
-
Filter the precipitated pyrazoline derivative, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.
Table 2: Representative Data for Pyrazoline Synthesis (Analog-Based)
| Entry | Chalcone Precursor | Reagent | Reaction Time (h) | Yield (%) | Reference |
| 1 | (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | 6 | 70-80 | |
| 2 | Chalcone from 4-chlorobenzaldehyde | Phenylhydrazine | 4 | 65-75 | [10] |
| 3 | Chalcone from veratraldehyde | Phenylhydrazine | 4 | 66 | [4] |
Note: The data presented is based on reactions with various chalcone derivatives and may vary for those derived from this compound.
Caption: Synthetic pathway for pyrazoline derivatives.
Synthesis of Flavone Derivatives
The 2-hydroxyacetophenone moiety in "this compound" makes it a suitable precursor for the synthesis of flavones, a class of flavonoids with diverse biological activities.[11] One common method involves the Baker-Venkataraman rearrangement.
Experimental Protocol: Flavone Synthesis via Baker-Venkataraman Rearrangement
Materials:
-
This compound
-
Benzoyl chloride (or other aromatic acid chlorides)
-
Pyridine
-
Potassium Hydroxide (KOH)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
Step 1: Benzoylation
-
Dissolve this compound in pyridine and add benzoyl chloride.[12]
-
After the initial exothermic reaction subsides, pour the mixture into a mixture of ice and dilute HCl to precipitate the ester.
-
Filter, wash, and dry the product.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the synthesized ester in pyridine and add powdered KOH.[13]
-
Heat the mixture to form the potassium salt of the β-diketone.
-
Cool and acidify with acetic acid to precipitate the 1,3-diketone.
Step 3: Cyclization to Flavone
-
Dissolve the 1,3-diketone in glacial acetic acid and add a catalytic amount of concentrated H₂SO₄.[12]
-
Heat the mixture to induce cyclization.
-
Pour the reaction mixture onto ice to precipitate the flavone.
-
Filter, wash, and recrystallize the product.
Caption: Multi-step synthesis of flavone derivatives.
Application as a Precursor for Catechol-O-Methyltransferase (COMT) Inhibitors
The nitrocatechol scaffold is a key pharmacophore in several clinically used Catechol-O-methyltransferase (COMT) inhibitors for the treatment of Parkinson's disease.[14] Derivatives of "this compound," such as chalcones and pyrazolines, have the potential to act as COMT inhibitors.[2][15] The synthesis of these inhibitors would follow the general Claisen-Schmidt condensation to form the chalcone, which can then be evaluated for its biological activity or further modified.
Hypothetical Signaling Pathway Inhibition
COMT is a key enzyme in the metabolic pathway of catecholamines, including dopamine. In Parkinson's disease, inhibiting COMT can increase the bioavailability of levodopa, a precursor to dopamine, in the brain.
Caption: Inhibition of COMT by nitrocatechol derivatives.
Table 3: Biological Activity of Analogous Compounds
| Compound Class | Biological Activity | Example IC₅₀/MIC | Reference |
| Nitrochalcones | Cytotoxic (KB cell line) | Varies | [1] |
| Nitrochalcones | Antimicrobial (P. fluorescence) | MIC: 20 µg/mL | [1] |
| Isoxazole-Chalcones | Antibacterial | MIC: 1 µg/mL | [9] |
| Dihydropyrazoles | Antifungal | IC₅₀: 2 µg/mL | [9] |
| Dihydropyrazoles | Anticancer | IC₅₀: 2-4 µg/mL | [9] |
| Nitrocatechol Pyrazolines | COMT Inhibition | IC₅₀: 0.048 - 0.21 µM | [2][15] |
Note: The data presented is for structurally related compounds and serves as a guide for the potential activities of derivatives of this compound.
Conclusion
"this compound" represents a promising and versatile starting material for the synthesis of a diverse range of novel compounds. Its inherent functional groups allow for the straightforward construction of chalcones, pyrazolines, and flavones. These derivatives, based on the activity of analogous structures, are expected to exhibit interesting biological profiles, particularly as antimicrobial, anticancer, and COMT inhibitory agents. The provided protocols, adapted from established literature, offer a solid foundation for researchers to explore the full potential of this valuable building block in drug discovery and development. Further investigation is warranted to synthesize and evaluate the specific derivatives of "this compound" to establish their precise biological activities and structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. ijrpc.com [ijrpc.com]
- 7. rltsc.edu.in [rltsc.edu.in]
- 8. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. biomedres.us [biomedres.us]
- 12. mentis.uta.edu [mentis.uta.edu]
- 13. tsijournals.com [tsijournals.com]
- 14. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-Hydroxy-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of experimental procedures involving 1-(3-Hydroxy-2-nitrophenyl)ethanone and its structural analogs. Due to the limited direct experimental data on the title compound, this guide leverages information from closely related nitro-containing phenyl ethanone derivatives to provide detailed application notes and protocols. These serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this class of compounds for potential therapeutic applications.
Synthetic Procedures
The synthesis of this compound can be approached through various organic chemistry methodologies. While specific literature on its direct synthesis is scarce, protocols for analogous compounds, such as the synthesis of chalcones from hydroxy acetophenones, provide a relevant framework. A plausible synthetic route involves the nitration of 3-hydroxyacetophenone, though careful control of reaction conditions is crucial to manage regioselectivity.
A general protocol for the synthesis of related chalcones, which are valuable intermediates in the biosynthesis of flavonoids, involves the Claisen-Schmidt condensation of a substituted acetophenone with an aromatic aldehyde.[1][2]
General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative starting from a substituted acetophenone, a reaction that is applicable to this compound.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a chosen aromatic aldehyde in ethanol.[2]
-
Catalyst Addition: To the ethanolic solution, add a catalytic amount of a strong base, such as a 40% aqueous solution of sodium hydroxide, until a turbid solution is obtained.[1][2]
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored using thin-layer chromatography (TLC).[3] The reaction is typically left overnight.[1]
-
Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.[1][3] The resulting solid is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the purified product.[1][3]
-
Characterization: The structure of the synthesized chalcone should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]
Spectroscopic Characterization
Spectroscopic Data for 1-(3-Nitrophenyl)ethanone
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃, TMS) | δ ~8.78 (s, H-2), ~8.45 (d, H-4), ~8.25 (d, H-6), ~7.70 (t, H-5), ~2.65 (s, -CH₃) ppm |
| ¹³C NMR (CDCl₃, TMS) | δ ~196.5 (C=O), ~148.5 (C-3), ~138.9 (C-1), ~134.9 (C-6), ~129.9 (C-5), ~127.5 (C-4), ~122.9 (C-2), ~26.8 (-CH₃) ppm |
| Infrared (IR) | ~3100-3000 cm⁻¹ (C-H aromatic stretch), ~1700 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (N-O asymmetric stretch), ~1350 cm⁻¹ (N-O symmetric stretch) |
| Mass Spectrometry (EI) | Ion fragments are analyzed based on their mass-to-charge ratio (m/z). |
Data sourced from a technical guide on 1-(3-Nitrophenyl)ethanone.[4]
General Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube and analyzed using a 400 or 500 MHz NMR spectrometer.[4]
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a potassium bromide (KBr) pellet or by dissolving the sample in a suitable solvent like chloroform. The sample is then analyzed using an FTIR spectrometer.
Mass Spectrometry (MS): A small amount of the sample is introduced into the ion source of a mass spectrometer. The molecules are ionized, typically by electron impact (EI), causing fragmentation. The resulting ions are separated by a mass analyzer based on their m/z ratio and detected.[4]
Applications in Drug Discovery and Development
Nitro-containing compounds are recognized for their wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[5] The presence of the nitro group can influence the electronic properties of a molecule and its interactions with biological targets.[5]
Potential Biological Activities
Derivatives of nitrophenyl ethanones, such as chalcones and pyrazolines, have demonstrated a variety of pharmacological properties.
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Antimicrobial and Antioxidant Properties: Chalcones synthesized from 1-(3-nitrophenyl)ethanone have shown potential as antimicrobial and antioxidant agents.[2] The biological activity is often dependent on the substituents on the aromatic rings.[2]
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Anti-inflammatory and Anticancer Properties: Pyrazolines, which can be synthesized from chalcones, are known to exhibit anti-inflammatory, analgesic, and anticancer activities.[2]
-
Enzyme Inhibition: A homologous series of nitro-catechol structures has been synthesized and evaluated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters.[6]
Experimental Protocols for Biological Assays
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) Assay: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
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Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.[3]
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Serial Dilution: A two-fold serial dilution of the test compound is performed in a 96-well microtiter plate containing a suitable broth medium.[3]
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Inoculation: Each well is inoculated with the standardized microbial suspension.[3]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.[3] The MIC is determined as the lowest concentration of the compound that prevents visible growth.
Anticancer Activity (MTT Assay): The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours.[3]
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Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24-48 hours.[3]
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MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.[3]
-
Measurement: The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.
Visualized Workflows and Pathways
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and biological evaluation of chalcone derivatives.
Potential Signaling Pathway Inhibition
The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of similar compounds which can modulate inflammatory and cell survival pathways.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by a nitrophenyl ethanone derivative.
References
- 1. npaa.in [npaa.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-(3-Hydroxy-2-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound is resulting in a very low yield. What are the primary reasons for this?
A1: Low yields in the synthesis of this compound, which is typically prepared by the nitration of 3-hydroxyacetophenone, are common and generally stem from two main issues:
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Formation of Multiple Isomers: The starting material, 3-hydroxyacetophenone, has two directing groups on the aromatic ring: a hydroxyl group (-OH) and an acetyl group (-COCH₃). The hydroxyl group is an activating ortho, para-director, while the acetyl group is a deactivating meta-director. This results in the formation of a mixture of nitrated products, including the desired 2-nitro isomer, as well as 4-nitro and 6-nitro isomers. Separating the target compound from this mixture is a significant cause of yield loss.
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Substrate Degradation: Nitration reactions often employ harsh acidic conditions (e.g., a mixture of nitric and sulfuric acids). The presence of the activating hydroxyl group makes the ring susceptible to oxidation and other side reactions under these conditions, leading to the formation of tar-like byproducts and reducing the overall yield.[1]
Q2: How can I improve the regioselectivity of the nitration to favor the formation of the 2-nitro isomer?
A2: Enhancing the regioselectivity is critical for improving the yield. The following strategies can be employed:
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Strict Temperature Control: Maintaining a low reaction temperature (typically between -10°C and 0°C) is crucial. Lower temperatures can slow down the reaction rate and minimize the formation of unwanted side products and dinitrated species.
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Controlled Reagent Addition: The nitrating agent should be added slowly and in a dropwise manner to the solution of 3-hydroxyacetophenone. This helps to control the reaction exotherm and maintain a low concentration of the nitrating species at any given time, which can improve selectivity.
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Choice of Nitrating Agent: While a classic mixed acid (HNO₃/H₂SO₄) system is common, using a milder nitrating agent may provide better control. Consider alternatives such as nitric acid in acetic anhydride or using a nitrate salt (like KNO₃) in sulfuric acid.
Q3: I am struggling to separate the desired 2-nitro isomer from the other byproducts. What are the recommended purification techniques?
A3: The structural similarity of the isomers makes purification challenging. The most effective method is typically column chromatography.
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Column Chromatography: A silica gel column is recommended. A gradient elution system, starting with a non-polar solvent system and gradually increasing polarity, is effective. A common solvent system is a mixture of hexane and ethyl acetate. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration to elute the different isomers. The elution order should be monitored by Thin Layer Chromatography (TLC).
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Recrystallization: If the crude product is sufficiently enriched with the desired 2-nitro isomer after initial purification, recrystallization can be used as a final step to achieve high purity. A solvent system of ethanol and water or chloroform can be effective.
Q4: Are there alternative synthetic routes to this compound that could offer better yields by avoiding the regioselectivity issue?
A4: Yes, an alternative strategy involves the Fries rearrangement . This reaction converts a phenolic ester into a hydroxyaryl ketone.[2] The pathway would be:
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Acetylation of 2-nitrophenol: React 2-nitrophenol with an acetylating agent (like acetic anhydride or acetyl chloride) to form 2-nitrophenyl acetate.
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Fries Rearrangement: Subject the 2-nitrophenyl acetate to a Lewis acid catalyst (e.g., AlCl₃).[2][3] This will cause the acetyl group to migrate, primarily to the para position relative to the hydroxyl group, yielding this compound. This method can offer a more direct route to the desired product, potentially avoiding the complex isomeric mixture seen in direct nitration.
Data Summary: Reaction Condition Optimization
The following table summarizes how adjusting key experimental parameters can influence the reaction outcome. The values are representative and highlight the importance of controlled conditions.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Impact on Yield of this compound |
| Nitrating Agent | Concentrated HNO₃ / H₂SO₄ | Nitric Acid in Acetic Anhydride | Milder conditions can reduce degradation and improve selectivity. |
| Temperature | 20 – 25 °C (Room Temp) | -5 – 0 °C | Low temperature is critical to minimize side reactions and over-nitration.[4] |
| Reagent Addition | Rapid addition | Slow, dropwise addition over 30-60 min | Controlled addition prevents temperature spikes and local high concentrations of the nitrating agent.[4] |
| Expected Yield | Low (< 25%) | Improved (> 40%) | Optimization of all parameters is necessary for a significant yield increase. |
| Isomer Profile | Complex mixture of 2-, 4-, and 6-nitro isomers | Higher proportion of the desired 2-nitro isomer | Controlled conditions enhance regioselectivity. |
Experimental Protocol: Controlled Nitration of 3-Hydroxyacetophenone
This protocol outlines a method for the synthesis of this compound under controlled conditions designed to improve yield and selectivity.
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Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxyacetophenone (1 equivalent) in concentrated sulfuric acid.
-
Cooling: Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath. It is critical to maintain this temperature throughout the addition of the nitrating agent.
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Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid, keeping the mixture cool.
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Addition: Add the prepared nitrating mixture to the dropping funnel and add it dropwise to the stirred 3-hydroxyacetophenone solution over a period of 45-60 minutes. Ensure the internal temperature does not rise above 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress using TLC.
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Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow precipitate should form.
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Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
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Purification: Dry the crude product. Purify the solid using silica gel column chromatography with a hexane-ethyl acetate gradient to separate the isomers. Combine the fractions containing the desired product and remove the solvent under reduced pressure.
Workflow and Logic Diagrams
The following diagram illustrates a systematic workflow for troubleshooting and optimizing the synthesis of this compound.
Caption: Troubleshooting workflow for yield improvement.
References
Technical Support Center: Purification of 1-(3-Hydroxy-2-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Hydroxy-2-nitrophenyl)ethanone. Our aim is to address common challenges encountered during the purification of this compound, ensuring you can achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile of your crude material and the desired final purity.
Q2: I performed a direct nitration of 3-hydroxyacetophenone, but I can't seem to isolate the desired this compound. What went wrong?
A2: This is a critical and common issue. The direct nitration of 3-hydroxyacetophenone does not typically yield this compound as the major product. Instead, the reaction favors the formation of 3-hydroxy-2,6-dinitroacetophenone . The hydroxyl and acetyl groups direct the nitration to the ortho and para positions relative to the hydroxyl group, and steric hindrance does not prevent dinitration. It is crucial to verify your product structure using analytical techniques like NMR spectroscopy.
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
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Isomeric products: Depending on the synthetic route, other nitrated isomers of 3-hydroxyacetophenone could be formed.
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Dinitrated products: As mentioned, 3-hydroxy-2,6-dinitroacetophenone is a likely side product in direct nitration routes.
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Unreacted starting materials: Residual 3-hydroxyacetophenone or other precursors.
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Solvent residues: Trace amounts of solvents used in the reaction or purification steps.
Troubleshooting Guides
Recrystallization
Problem 1: Oiling Out During Recrystallization
Your compound separates as an oil instead of forming solid crystals upon cooling.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent, or the solvent's boiling point may be higher than the compound's melting point. Try a less polar solvent or a mixed solvent system. A good starting point for nitrophenolic compounds is an ethanol/water mixture. |
| Presence of Impurities | Significant amounts of impurities can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization. |
| Cooling Too Rapidly | Rapid cooling can prevent the organized crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem 2: Poor Crystal Yield
You are obtaining a low recovery of the purified compound.
| Possible Cause | Troubleshooting Step |
| Too Much Solvent Used | Using an excessive amount of solvent will keep more of your compound dissolved at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Incomplete Crystallization | Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation. |
| Washing with Warm Solvent | Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing. |
Column Chromatography
Problem 1: Poor Separation of Compound and Impurities
Your compound is co-eluting with impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | The polarity of the mobile phase may not be optimal for separating your compound from impurities. Use Thin Layer Chromatography (TLC) to screen different solvent systems. For polar phenolic compounds, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Column Overloading | Loading too much crude material onto the column can lead to broad peaks and poor separation. Use an appropriate amount of stationary phase for the quantity of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Improper Column Packing | An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly without any air bubbles. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the impurity profile of your crude this compound.
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Solvent Selection: Based on small-scale trials, a mixture of ethanol and water is often a suitable solvent system.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
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Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
| Parameter | Recommended Value/Solvent |
| Primary Solvent | Ethanol |
| Anti-Solvent | Water |
| Expected Yield | >85% (after initial purification) |
| Expected Purity | >98% (by HPLC) |
Column Chromatography Protocol
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Stationary Phase: Silica gel (60-120 mesh).
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Mobile Phase Selection: Use TLC to determine an optimal solvent system. A common mobile phase for compounds of similar polarity is a gradient of ethyl acetate in hexane.
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Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
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Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30% ethyl acetate in hexane) to elute the desired compound.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 5% to 30% Ethyl Acetate) |
| Elution Monitoring | TLC with UV visualization (254 nm) |
| Expected Purity | >99% (by HPLC) |
Visualized Workflows
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
"1-(3-Hydroxy-2-nitrophenyl)ethanone" stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Hydroxy-2-nitrophenyl)ethanone. The information is designed to help anticipate and resolve stability and degradation issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What are the expected degradation products of this compound?
A2: Specific degradation products for this compound are not documented in the provided search results. However, based on its chemical structure, potential degradation pathways could involve the nitro group or the phenolic hydroxyl group. Under anaerobic conditions, nitro groups on aromatic rings can be reduced to hydroxylamino or amino groups.[3] Oxidative conditions could potentially lead to polymerization or ring-opening reactions. To definitively identify degradation products, a forced degradation study is recommended.[4][5]
Q3: Is this compound sensitive to light?
A3: Many nitroaromatic compounds exhibit photosensitivity. While specific photostability data for this compound is unavailable, it is prudent to protect it from light during storage and handling to minimize the risk of photodegradation. Experiments should be conducted under controlled lighting conditions, and amber vials or light-blocking containers should be used for storage.
Q4: What are the potential hazards associated with the degradation of this compound?
A4: Degradation of nitroaromatic compounds can lead to the formation of potentially toxic byproducts. Thermal decomposition of related compounds is known to generate hazardous gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[1][2] It is crucial to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, clumping) of the solid compound. | 1. Moisture absorption.2. Slow degradation over time. | 1. Ensure the storage container is tightly sealed and stored in a desiccator if necessary.2. Re-test the purity of the material using an appropriate analytical method (e.g., HPLC, NMR). |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) of experimental samples. | 1. Degradation of the compound in the experimental matrix (e.g., solvent, buffer).2. Interaction with other components in the formulation. | 1. Analyze a solution of the compound in the specific solvent or buffer over time to assess its stability.2. If in a complex mixture, analyze the stability of the compound in the presence of each individual excipient to identify any incompatibilities. |
| Inconsistent or poor results in biological assays. | 1. Degradation of the compound in the assay medium.2. Formation of an active or interfering degradant. | 1. Determine the stability of the compound under the specific assay conditions (e.g., temperature, pH, incubation time).2. If degradation is observed, attempt to identify the major degradants and test their activity in the assay. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a molecule and identifying potential degradation products.[4][5] Below are generalized protocols that can be adapted for this compound.
Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.
General Procedure:
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Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent.
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Expose the solutions to the stress conditions outlined in the table below.
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At specified time points, withdraw samples and quench the degradation process if necessary (e.g., by neutralization or cooling).
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Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Mix the compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). |
| Base Hydrolysis | Mix the compound solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). |
| Oxidative Degradation | Mix the compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period, protected from light. |
| Thermal Degradation | Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a defined period. |
| Photodegradation | Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and near-UV lamps). |
Data Presentation:
The results of the forced degradation studies should be summarized in a table for easy comparison.
| Stress Condition | Time (hours) | Assay of this compound (%) | Number of Degradants | Major Degradant (if identified) |
| Control | 0 | 100 | 0 | - |
| 0.1 M HCl, 60°C | 2 | |||
| 6 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 6 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 6 | ||||
| 24 | ||||
| 70°C (Solid) | 24 | |||
| 70°C (Solution) | 24 | |||
| Photostability | 24 |
Visualizations
The following diagrams illustrate a hypothetical workflow for investigating the stability of this compound and a potential degradation pathway based on common reactions of related compounds.
Caption: Workflow for assessing the stability of a new compound.
Caption: A potential reductive degradation pathway for the title compound.
References
- 1. 1-(3-Nitrophenyl)ethanone(121-89-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 4. biomedres.us [biomedres.us]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone and its derivatives. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the electrophilic aromatic substitution, specifically the nitration of 3-hydroxyacetophenone. This reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.[1][2]
Q2: What are the main challenges in the nitration of 3-hydroxyacetophenone?
A2: The primary challenges include controlling the regioselectivity of the nitration, preventing over-reaction (dinitration), and minimizing oxidative decomposition of the starting material.[3][4] The hydroxyl and acetyl groups on the aromatic ring influence the position of the incoming nitro group.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can determine when the 3-hydroxyacetophenone has been consumed.
Q4: Are there "greener" or milder alternatives to the traditional nitric acid/sulfuric acid nitrating mixture?
A4: Yes, alternative nitrating agents have been developed to offer milder and more environmentally friendly options. These include using calcium nitrate or ammonium nitrate in the presence of an acid catalyst.[5][6] These methods can sometimes provide better yields and selectivity with a simpler work-up.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh, concentrated nitric and sulfuric acids. 2. Gradually increase the reaction temperature, monitoring for product formation via TLC. 3. Extend the reaction time, with continued TLC monitoring. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high, leading to oxidative decomposition.[4] 2. Use of impure starting materials. | 1. Strictly control the temperature, especially during the addition of the nitrating mixture. An ice bath is recommended to maintain low temperatures (0-5 °C).[7] 2. Ensure the 3-hydroxyacetophenone is of high purity before starting the reaction. |
| High Proportion of Dinitrated Byproduct | 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Prolonged reaction time. | 1. Maintain a low reaction temperature as specified in the protocol. 2. Use a stoichiometric amount of the nitrating agent. 3. Monitor the reaction closely with TLC and quench the reaction as soon as the starting material is consumed. |
| Formation of Unexpected Isomers (e.g., 2,6-dinitro) | The combination of activating (-OH) and deactivating (-COCH3) groups can lead to complex substitution patterns.[3] | This is an inherent challenge with this substrate. Careful control of reaction conditions (low temperature, slow addition of nitrating agent) is crucial. Purification by column chromatography may be necessary to isolate the desired isomer. |
Experimental Protocols
Protocol 1: Standard Nitration of 3-Hydroxyacetophenone
This protocol is a representative procedure based on standard methodologies for aromatic nitration.
Materials:
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3-Hydroxyacetophenone
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Deionized Water
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Sodium Bicarbonate (saturated solution)
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Brine (saturated sodium chloride solution)
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Anhydrous Magnesium Sulfate
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Dichloromethane (or other suitable organic solvent)
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Ethanol (for recrystallization)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Thermometer
Procedure:
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Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-hydroxyacetophenone in concentrated sulfuric acid. Cool the flask in an ice-salt bath to between -5 and 0 °C.
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Preparation of the Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Nitration: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-hydroxyacetophenone. It is crucial to maintain the reaction temperature below 5 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the nitration of 3-hydroxyacetophenone.
References
Technical Support Center: Crystallization of 1-(3-Hydroxy-2-nitrophenyl)ethanone
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the crystallization of "1-(3-Hydroxy-2-nitrophenyl)ethanone." The following question-and-answer format directly addresses common problems and offers potential solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound, this compound, is not crystallizing at all. What should I do?
A1: Failure to crystallize can stem from several factors. Here is a step-by-step troubleshooting guide:
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Problem: Solution is too dilute. If the concentration of your compound in the solvent is too low, it may not reach saturation upon cooling.
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Problem: The solution is supersaturated but nucleation hasn't occurred.
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Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[1]
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Solution 2: Seeding. If you have a previous batch of crystalline this compound, add a tiny seed crystal to the solution.[1][3] This will act as a template for further crystallization.
-
-
Problem: Inappropriate solvent. The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: Consider a different solvent or a mixed solvent system. A good crystallizing solvent should dissolve the compound when hot but have poor solubility when cold.[4] You may need to perform small-scale solvent screening tests to find the optimal system.
-
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2] This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution.[2]
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Solution 1: Reheat and add more solvent. Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point slightly.[2][4] Then, allow the solution to cool much more slowly.
-
Solution 2: Change the solvent system. If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound. Try a solvent with a lower boiling point.
-
Solution 3: Gradual cooling. Insulate the flask to slow down the cooling process. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.
Q3: The crystals that formed are very small, like a powder. How can I get larger crystals?
A3: The formation of very small crystals or a powder is often a sign of rapid crystallization, where impurities can get trapped within the crystal lattice.[2][3]
-
Solution 1: Slow down the cooling process. Rapid cooling favors nucleation over crystal growth. Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator.[4]
-
Solution 2: Use less solvent initially. While counterintuitive, using a slightly more concentrated solution (but not so concentrated that it crashes out immediately) can sometimes promote the growth of larger crystals. The key is to find the optimal concentration where nucleation is controlled.
-
Solution 3: Redissolve and recrystallize. If you have already obtained a powder, you can redissolve it in fresh hot solvent and attempt the crystallization again, focusing on a slower cooling rate.
Q4: The yield of my crystallization is very low. How can I improve it?
A4: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.[2]
-
Solution 1: Ensure complete cooling. Make sure the crystallization mixture has been thoroughly cooled in an ice bath to minimize the solubility of your compound.[4]
-
Solution 2: Minimize solvent usage. While you need enough hot solvent to dissolve the compound, using an excessive amount will lead to a greater loss of product in the mother liquor.[2]
-
Solution 3: Recover from the mother liquor. Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Experimental Protocols
General Crystallization Protocol for this compound
This protocol is a general guideline. The choice of solvent and specific temperatures may need to be optimized for your particular sample's purity and scale.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethanol/water mixture) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Solvent Selection Guide
The choice of solvent is critical for successful crystallization.[3] A good solvent for recrystallization should:
-
Dissolve the compound well at high temperatures.
-
Dissolve the compound poorly at low temperatures.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
Common Solvents for Aromatic Ketones:
-
Ethanol
-
Methanol
-
Ethyl Acetate
-
Toluene
-
Hexane/Ethyl Acetate mixture
-
Ethanol/Water mixture
The following table summarizes the properties of common solvents that could be used for the crystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A common and effective solvent for many organic compounds. |
| Methanol | 65 | Polar | Similar to ethanol but more volatile. |
| Ethyl Acetate | 77 | Medium | Good for compounds with moderate polarity. |
| Toluene | 111 | Nonpolar | Can be effective for less polar compounds. |
| Hexane | 69 | Nonpolar | Often used as an anti-solvent in a mixed solvent system. |
| Water | 100 | Very Polar | Can be used as an anti-solvent with a miscible organic solvent like ethanol.[5] |
Visual Guides
Below are diagrams illustrating key workflows and concepts in the crystallization process.
Caption: A general workflow for the crystallization of an organic compound.
Caption: A logical flow for troubleshooting when no crystals are forming.
References
Technical Support Center: Purification of 1-(3-Hydroxy-2-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(3-Hydroxy-2-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Impurities in crude this compound typically arise from the nitration of 3-hydroxyacetophenone. Potential impurities include:
-
Regioisomers: Other nitrated isomers such as 1-(3-Hydroxy-4-nitrophenyl)ethanone and 1-(3-Hydroxy-6-nitrophenyl)ethanone. The directing effects of the hydroxyl and acetyl groups on the aromatic ring can lead to the formation of these isomers.
-
Di-nitrated byproducts: Over-nitration can lead to the formation of compounds like 3-hydroxy-2,6-dinitroacetophenone.[1]
-
Unreacted starting material: Residual 3-hydroxyacetophenone may remain if the reaction does not go to completion.
-
Oxidation products: The presence of nitric acid can sometimes lead to the formation of oxidative side products.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
-
Recrystallization is often effective for removing small amounts of impurities, especially if the impurities have significantly different solubilities than the desired product.
-
Column chromatography is a more powerful technique for separating complex mixtures of similar compounds, such as regioisomers.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the purification process. By spotting the crude mixture, the purified fractions, and the starting material on a TLC plate, you can visualize the separation of the desired compound from its impurities. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the sample.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | Insufficient solvent. | Add small portions of hot solvent until the compound dissolves completely.[2] |
| Incorrect solvent choice. | The polarity of the solvent may not be suitable. Perform small-scale solubility tests with different solvents to find one that dissolves the compound when hot but not when cold. Common solvents for recrystallization of polar compounds include ethanol, methanol, and mixtures with water.[3][4] | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[2] | |
| High concentration of impurities. | A preliminary purification step, such as a simple filtration or a quick column chromatography, may be necessary to remove a significant portion of the impurities before recrystallization. | |
| No crystals form upon cooling. | The solution is not saturated. | Reheat the solution and evaporate some of the solvent to increase the concentration.[2] |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. | |
| Low recovery of the purified product. | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound.[2] |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper. | |
| The compound is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize the solubility of the product in the mother liquor. |
Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | Incorrect mobile phase polarity. | If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the compounds are not moving down the column, increase the mobile phase polarity. |
| Column overloading. | Use a larger column or load less crude material. | |
| The sample was not loaded in a narrow band. | Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. | |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| The compound may be decomposing on the silica gel. | Deactivate the silica gel by adding a small amount of triethylamine to the mobile phase. Alternatively, use a different stationary phase like alumina. | |
| Cracking of the silica gel bed. | The column was allowed to run dry. | Always keep the silica gel covered with the mobile phase. |
| Improper packing of the column. | Ensure the silica gel is packed uniformly without any air bubbles. |
Quantitative Data
The following table summarizes typical, illustrative data for the purification of nitrated aromatic compounds similar to this compound. Actual results may vary depending on the specific impurities and experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Notes |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 60-80% | Effective for removing less polar or more polar impurities. May not be efficient for separating regioisomers. |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | ~85% | >99% | 50-70% | More effective for separating regioisomers and other closely related impurities. The yield may be lower due to losses on the column. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature. A mixture of ethanol and water is often a good starting point for polar compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the hot solvent dropwise to avoid using an excess.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Collect fractions in test tubes.
-
Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate) to elute the more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for recrystallization.
Caption: Experimental workflow for column chromatography.
References
Technical Support Center: Monitoring the Synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone by TLC
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for monitoring the synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction? A1: Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to qualitatively monitor the progress of the reaction. It allows you to:
-
Track the consumption of the starting material (e.g., 3-Hydroxyacetophenone).
-
Observe the formation of the product, this compound.
-
Identify the presence of any major impurities or byproducts.
Q2: What is a suitable stationary phase for this analysis? A2: For separating moderately polar compounds like substituted acetophenones, silica gel is the most common and effective stationary phase. It is highly recommended to use silica gel plates pre-coated with a fluorescent indicator (F₂₅₄) to allow for easy, non-destructive visualization of aromatic compounds under UV light.
Q3: Which mobile phase (eluent system) should I start with? A3: A good starting point for a mobile phase is a mixture of a non-polar and a moderately polar solvent. A common system is a mixture of hexane and ethyl acetate. You can start with a ratio of 4:1 or 3:1 (Hexane:Ethyl Acetate) and adjust the polarity based on the separation. The goal is to have the Rf value of the product around 0.3 to 0.5 for optimal resolution.
Q4: How can I visualize the spots on the TLC plate? A4: Since the starting material and product are aromatic, they can be visualized non-destructively under a UV lamp (254 nm). The compounds will appear as dark spots against the green fluorescent background of the plate. For more specific visualization or if UV is not effective, chemical stains can be used:
-
Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, appearing as yellow-brown spots. This method is semi-destructive and the spots may fade over time.
-
Ferric Chloride (FeCl₃) Stain: This stain is excellent for visualizing phenols. The starting material, 3-Hydroxyacetophenone, should give a positive test (typically a purple or green spot), which will disappear upon successful nitration at the ortho position.
-
Nitro Group Visualization: A specific method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye. This is a highly sensitive and specific method for the product.
Troubleshooting Guide
This section addresses common problems encountered when monitoring the reaction by TLC.
Problem: My spots are streaking or appearing as "blobby" shapes.
-
Cause: The sample applied to the plate is too concentrated or overloaded.
-
Solution: Dilute your reaction mixture sample with a suitable solvent (e.g., ethyl acetate) before spotting it on the TLC plate. Apply the spot multiple times, allowing the solvent to dry between applications, to build concentration without overloading.
-
Cause: The compound is highly polar and interacts strongly with the silica gel.
-
Solution: Add a small amount of a polar solvent like methanol to your mobile phase or a modifier like acetic acid if your compound is acidic.
Problem: The starting material and product spots are very close together (poor separation).
-
Cause: The polarity of the mobile phase is not optimal for separating the compounds.
-
Solution: Systematically adjust the polarity of the eluent. If the spots are too high on the plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate). If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent. Trying a different solvent system altogether (e.g., Dichloromethane:Methanol) may also improve selectivity.
Problem: I don't see any spots on the TLC plate after development.
-
Cause: The sample concentration is too low.
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry in between each application to increase the amount of analyte. You can also try concentrating your sample before spotting.
-
Cause: The chosen visualization method is not suitable for your compounds.
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Solution: If using a UV lamp, ensure your compounds are UV-active. Not all compounds absorb UV light. Try a chemical stain like iodine or p-anisaldehyde, which are more general visualization agents.
-
Cause: The solvent level in the developing chamber was higher than the origin line where the samples were spotted.
-
Solution: Ensure the solvent level is always below the origin line to allow the mobile phase to travel up the plate via capillary action, carrying the sample with it.
Problem: The solvent front is running unevenly.
-
Cause: The developing chamber may not be properly sealed or saturated with solvent vapors. The edge of the TLC plate might be touching the side of the chamber or the filter paper.
-
Solution: Ensure the chamber is sealed and contains a piece of filter paper to maintain a saturated atmosphere. Make sure the plate is placed centrally and does not touch the sides of the chamber.
TLC Troubleshooting Workflow
Technical Support Center: 1-(3-Hydroxy-2-nitrophenyl)ethanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Hydroxy-2-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the nitration of 3-hydroxyacetophenone. This reaction is typically carried out using a nitrating agent such as cupric nitrate in an acetic acid-acetic anhydride mixture at a controlled temperature.[1]
Q2: What are the expected spectroscopic data for this compound?
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¹H NMR: Aromatic protons with complex splitting patterns, a singlet for the acetyl methyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Resonances for the carbonyl carbon, the acetyl methyl carbon, and six distinct aromatic carbons.
-
IR: Characteristic peaks for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and nitro (N-O asymmetric and symmetric stretch) groups.
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MS: A molecular ion peak corresponding to its molecular weight (181.15 g/mol ) and characteristic fragmentation patterns.[2][3][4]
Q3: What are common downstream reactions for this compound?
A3: A frequent subsequent reaction is the reduction of the nitro group to an amine, yielding 1-(2-amino-3-hydroxyphenyl)ethanone. This is a key transformation for the synthesis of various heterocyclic compounds and other complex organic molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.
Issue 1: Low or No Yield of this compound during Nitration
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Nitrating Agent | Ensure the nitrating agent is fresh and has been stored under appropriate conditions. |
| Incorrect Reaction Temperature | Carefully monitor and control the reaction temperature. Nitration reactions are often exothermic and require cooling to prevent side reactions. A typical temperature range is 10-15°C.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. |
| Moisture in the Reaction | Use anhydrous solvents and reagents, as water can interfere with the nitrating agent. |
Issue 2: Formation of Multiple Isomers during Nitration
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Other Isomers | The directing effects of the hydroxyl and acetyl groups on the aromatic ring can lead to the formation of other isomers (e.g., 1-(3-hydroxy-4-nitrophenyl)ethanone, 1-(3-hydroxy-6-nitrophenyl)ethanone). |
| Inefficient Purification | Utilize column chromatography with a suitable solvent system to separate the desired ortho-nitro isomer from other isomers. Monitor the separation closely with TLC. |
Issue 3: Incomplete Reduction of the Nitro Group
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., Sn/HCl, NaBH4 with a catalyst, or catalytic hydrogenation). |
| Inactive Catalyst (for catalytic hydrogenation) | Use a fresh, active catalyst. Ensure the reaction setup is properly purged to remove any catalyst poisons. |
| Reaction Time Too Short | Monitor the reaction by TLC until the starting material is fully consumed. |
Issue 4: Formation of Colored Impurities (Azo/Azoxy Compounds) during Reduction
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Condensation of Partially Reduced Intermediates | This can occur with certain reducing agents. Ensure a sufficiently reducing environment is maintained throughout the reaction. For Sn/HCl reductions, ensure adequate acid concentration.[5] |
| Oxidation of the Amine Product | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if the resulting aminophenol is sensitive to air oxidation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the nitration of 3-hydroxyacetophenone.[1]
Materials:
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3-hydroxyacetophenone
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Cupric nitrate
-
Acetic acid
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Acetic anhydride
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
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Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxyacetophenone in a mixture of acetic acid and acetic anhydride.
-
Cool the flask in an ice bath to 10-15°C.
-
Slowly add a solution of cupric nitrate in acetic acid dropwise to the cooled mixture while stirring.
-
Maintain the temperature between 10-15°C throughout the addition.
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After the addition is complete, continue stirring the reaction mixture at this temperature for 7-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired this compound isomer.
Expected Yield: Approximately 25%.[1]
Protocol 2: Reduction of this compound to 1-(2-amino-3-hydroxyphenyl)ethanone
This protocol uses a standard tin and hydrochloric acid reduction method.[5]
Materials:
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This compound
-
Granulated tin (Sn)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (or other suitable organic solvent)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound and granulated tin.
-
Slowly add concentrated hydrochloric acid. The reaction is exothermic and may require cooling.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted tin.
-
Carefully neutralize the filtrate with a concentrated NaOH solution until it is basic. This will precipitate tin salts.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
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Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for common reaction issues.
References
Technical Support Center: Scaling Up the Synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(3-Hydroxy-2-nitrophenyl)ethanone, with a focus on scaling up the process. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and common method for synthesizing this compound is through the electrophilic nitration of 1-(3-hydroxyphenyl)ethanone (also known as 3-hydroxyacetophenone). This reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.
Q2: What are the main challenges when scaling up the synthesis of this compound?
The primary challenges in scaling up this synthesis are:
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Regioselectivity: The nitration of 1-(3-hydroxyphenyl)ethanone can yield a mixture of isomers, including the desired 2-nitro product, as well as 4-nitro and 6-nitro isomers. The hydroxyl group is an ortho-, para-director, while the acetyl group is a meta-director, leading to activation of the 2, 4, and 6 positions.
-
Formation of Byproducts: Over-nitration can lead to the formation of dinitrated products. The reaction can also produce tar-like substances if the temperature is not carefully controlled.
-
Exothermic Reaction: Nitration reactions are highly exothermic. Managing heat dissipation is critical during scale-up to prevent runaway reactions and ensure safety and product quality.
-
Product Isolation and Purification: Separating the desired 2-nitro isomer from other isomers and byproducts can be challenging at a larger scale and may require extensive purification steps like fractional crystallization or chromatography.
Q3: How can I monitor the progress of the nitration reaction?
The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and various byproducts, allowing for a qualitative assessment of the reaction's completion. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative real-time analysis.
Q4: What are the safety precautions I should take when performing a nitration reaction?
Nitration reactions require strict safety protocols due to the use of strong acids and the highly exothermic nature of the reaction. Key safety measures include:
-
Performing the reaction in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
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Careful, slow, and controlled addition of reagents, especially the nitrating agent.
-
Maintaining strict temperature control using an efficient cooling system (e.g., an ice-salt bath or a cryostat).
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Having a quenching plan and appropriate neutralizing agents readily available in case of a runaway reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Formation of multiple isomers. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; lower temperatures may require longer reaction times but can improve selectivity. - Ensure slow and controlled addition of the nitrating agent to prevent localized overheating. - Investigate different nitrating agents and solvent systems to improve regioselectivity. |
| Formation of a Dark, Tarry Substance | - Reaction temperature is too high. - Use of impure starting materials. | - Strictly control the temperature, especially during the addition of the nitrating mixture. Use an efficient cooling bath. - Ensure the 1-(3-hydroxyphenyl)ethanone starting material is of high purity. |
| High Proportion of Dinitrated Byproducts | - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time. | - Maintain a low reaction temperature as specified in the protocol. - Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction closely and quench it once the starting material is consumed to avoid over-reaction. |
| Difficult to Isolate the Product | - Product is an oil and does not solidify. - Product is contaminated with byproducts, affecting crystallization. | - If the product is an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If crystallization fails, purification by column chromatography may be necessary. - For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be used for purification. |
| Mixture of Isomers Obtained | - Inherent directing effects of the hydroxyl and acetyl groups. | - Optimize reaction conditions (temperature, solvent, nitrating agent) to favor the formation of the desired 2-nitro isomer. - Employ separation techniques such as fractional crystallization, preparative HPLC, or column chromatography to isolate the desired isomer. |
Experimental Protocols
Representative Protocol for the Nitration of 1-(3-hydroxyphenyl)ethanone
Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and scale.
Materials:
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1-(3-hydroxyphenyl)ethanone
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Crushed Ice
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Deionized Water
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1-(3-hydroxyphenyl)ethanone (1 equivalent).
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Dissolution and Cooling: Carefully add concentrated sulfuric acid (e.g., 3-5 equivalents) to the flask while stirring. Cool the mixture to 0-5 °C using an ice-salt bath.
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Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 equivalents) to a small amount of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 1-(3-hydroxyphenyl)ethanone. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The solid precipitate, a mixture of nitro isomers, is collected by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water until the washings are neutral to pH paper.
Purification Protocol: Separation of Isomers
The separation of the 2-nitro, 4-nitro, and 6-nitro isomers can be achieved through the following methods:
-
Fractional Crystallization: This technique relies on the different solubilities of the isomers in a particular solvent. Experiment with different solvents (e.g., ethanol, isopropanol, toluene, and mixtures with water) to find a system that allows for the selective crystallization of the desired this compound.
-
Column Chromatography: For smaller scales or for achieving high purity, column chromatography using silica gel is an effective method. A gradient elution system with solvents like hexane and ethyl acetate can be used to separate the isomers based on their polarity.
Data Presentation
Table 1: Representative Reaction Parameters for Nitration
| Parameter | Value |
| Starting Material | 1-(3-hydroxyphenyl)ethanone |
| Nitrating Agent | Nitric Acid / Sulfuric Acid |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.0-1.2 |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1-3 hours (monitor by TLC) |
| Quenching Method | Pouring onto ice |
Table 2: Analytical Techniques for Isomer Differentiation
| Technique | Application |
| ¹H NMR | The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer due to the different substitution patterns. |
| ¹³C NMR | The chemical shifts of the carbon atoms in the benzene ring will differ for each isomer. |
| HPLC | A reverse-phase HPLC method can be developed to separate and quantify the different isomers based on their retention times. |
| Melting Point | Pure isomers will have distinct and sharp melting points. A broad melting point range of the crude product indicates a mixture of isomers. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Validation & Comparative
A Comparative Guide to 1-(3-Hydroxy-2-nitrophenyl)ethanone and 1-(5-Hydroxy-2-nitrophenyl)ethanone for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-(3-Hydroxy-2-nitrophenyl)ethanone and 1-(5-Hydroxy-2-nitrophenyl)ethanone. Due to the limited direct comparative studies in existing literature, this guide synthesizes available data on each isomer and proposes a framework for their systematic evaluation, complete with detailed experimental protocols.
The positional isomerism of functional groups on an aromatic ring can significantly influence the chemical reactivity, biological activity, and pharmacokinetic properties of a molecule. This guide focuses on two such isomers: this compound and 1-(5-Hydroxy-2-nitrophenyl)ethanone. Understanding their distinct characteristics is crucial for applications in medicinal chemistry and drug discovery, where such scaffolds can serve as precursors for a wide range of bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are essential for predicting their behavior in biological systems and for designing experimental protocols.
| Property | This compound | 1-(5-Hydroxy-2-nitrophenyl)ethanone |
| Molecular Formula | C₈H₇NO₄ | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol | 181.15 g/mol |
| CAS Number | 53967-72-9 | 30879-49-3 |
| Appearance | Solid (predicted) | Brown to orange solid |
| Melting Point | Not available | 146-147 °C |
| Boiling Point | Not available | 391.2±32.0 °C (Predicted) |
| pKa | Not available | 6.20±0.10 (Predicted) |
| LogP | Not available | 0.9 (Computed) |
Synthesis and Production
The synthesis of these isomers typically involves the nitration of a corresponding hydroxyacetophenone precursor. The position of the nitro group is directed by the existing functional groups on the aromatic ring.
Synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone
This isomer can be synthesized via the nitration of 3'-Hydroxyacetophenone. The hydroxyl group is an ortho-, para-director, while the acetyl group is a meta-director. The nitration occurs at the position ortho to the hydroxyl group and meta to the acetyl group.
Caption: Synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone.
Proposed Synthesis of this compound
The synthesis of this isomer is more challenging due to the directing effects of the hydroxyl and acetyl groups. Direct nitration of 2'-hydroxyacetophenone would preferentially yield 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone. Therefore, a multi-step synthesis or a route with a specific blocking/directing group strategy may be required. A plausible route involves the nitration of 2'-hydroxyacetophenone.
Caption: Proposed synthesis of this compound.
Biological Activity Profile
Nitro-containing aromatic compounds are known to exhibit a wide range of biological activities.[1] The electron-withdrawing nature of the nitro group can modulate the electronic properties of the molecule, influencing its interaction with biological targets.[1] Potential activities for these isomers could include antimicrobial, antioxidant, and enzyme inhibitory effects.
While direct experimental data comparing the two isomers is not available, the position of the hydroxyl group relative to the nitro and acetyl groups is expected to significantly impact their biological profiles due to differences in intramolecular hydrogen bonding, acidity, and steric hindrance.
Proposed Framework for Comparative Experimental Evaluation
To provide a thorough comparison, a series of standardized in vitro assays are proposed. The following workflow outlines a systematic approach to evaluating and comparing the biological performance of the two isomers.
Caption: Workflow for comparative biological evaluation.
Data Presentation: Hypothetical Comparative Data
The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.
Table 1: Antioxidant Activity
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value |
| 1-(5-Hydroxy-2-nitrophenyl)ethanone | Experimental Value | Experimental Value |
| Ascorbic Acid (Control) | Experimental Value | Experimental Value |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| 1-(5-Hydroxy-2-nitrophenyl)ethanone | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin (Bacterial Control) | Experimental Value | Experimental Value | N/A |
| Fluconazole (Fungal Control) | N/A | N/A | Experimental Value |
Table 3: Enzyme Inhibition Activity (e.g., Acetylcholinesterase)
| Compound | AChE Inhibition IC₅₀ (µM) |
| This compound | Experimental Value |
| 1-(5-Hydroxy-2-nitrophenyl)ethanone | Experimental Value |
| Donepezil (Control) | Experimental Value |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Protocol:
-
Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid) in methanol.
-
Prepare a fresh solution of 0.1 mM DPPH in methanol.
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.
Broth Microdilution Method (Antimicrobial Activity)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Prepare stock solutions of the test compounds and control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm.
Protocol:
-
Prepare stock solutions of the test compounds and a positive control (e.g., Donepezil) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well microplate, add 25 µL of various concentrations of the test compounds.
-
Add 50 µL of AChE solution (0.1 U/mL) to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB (0.3 mM) to each well.
-
Initiate the reaction by adding 25 µL of ATCI (0.5 mM).
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] * 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the compound.
Conclusion and Future Directions
While there is a notable absence of direct comparative studies on this compound and 1-(5-Hydroxy-2-nitrophenyl)ethanone, this guide provides a comprehensive framework for their systematic evaluation. The proposed experimental protocols offer a standardized approach to elucidating their respective biological activities. Future research should focus on performing these comparative experiments to establish a clear structure-activity relationship. Such studies will be invaluable for guiding the rational design of novel therapeutic agents based on these versatile chemical scaffolds.
References
Comparative Analysis of Synthesis Routes for 1-(3-Hydroxy-2-nitrophenyl)ethanone
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is crucial. This guide provides a comparative overview of documented synthesis routes for 1-(3-Hydroxy-2-nitrophenyl)ethanone, a valuable building block in medicinal chemistry. This document outlines different methodologies, offering a side-by-side examination of their reaction conditions and reported yields to aid in the selection of the most suitable synthetic approach.
Synthesis Route 1: Nitration with Cupric Nitrate in Acetic Anhydride
A documented method for the synthesis of this compound involves the direct nitration of 3-hydroxyacetophenone. This approach utilizes cupric nitrate in a mixture of acetic acid and acetic anhydride.
Experimental Protocol: The synthesis is achieved through the nitration of 3-hydroxyacetophenone using cupric nitrate within a solvent mixture of acetic acid and acetic anhydride. The reaction is conducted at a controlled temperature of 10–15°C for a duration of 7–8 hours.
Quantitative Data: This method is reported to yield the desired product, this compound, at a rate of 25%.
Synthesis Route 2: Ortho-Nitration of 3-Hydroxyacetophenone (Hypothetical)
Achieving regioselective ortho-nitration often requires specific reagents that can favor substitution at this position. Various nitrating agents and conditions have been developed for the selective ortho-nitration of phenols, which could potentially be adapted for 3-hydroxyacetophenone.
Potential Methodologies to Explore:
-
Nitration using nitric acid with a catalyst: The use of nitric acid in the presence of a catalyst that can promote ortho-substitution could be a viable option.
-
Use of alternative nitrating agents: Reagents known for ortho-nitration of phenols, such as metal nitrates in specific solvent systems or nitrogen dioxide complexes, could be investigated.
Further research and experimental validation would be necessary to establish a reliable protocol and determine the efficacy of such an alternative route.
Data Summary
| Parameter | Route 1: Nitration with Cupric Nitrate | Route 2: Ortho-Nitration of 3-Hydroxyacetophenone (Hypothetical) |
| Starting Material | 3-Hydroxyacetophenone | 3-Hydroxyacetophenone |
| Nitrating Agent | Cupric Nitrate | To be determined (e.g., Nitric Acid with catalyst) |
| Solvent/Reagents | Acetic Acid, Acetic Anhydride | To be determined |
| Temperature | 10–15°C | To be determined |
| Reaction Time | 7–8 hours | To be determined |
| Reported Yield | 25% | Not available |
Experimental Workflow Comparison
Caption: Comparative workflow of the two synthesis routes for this compound.
Logical Relationship of Synthesis Routes
Caption: Logical relationship between the target compound and the synthesis approaches.
A Comparative Guide to the Biological Activity of 1-(3-Hydroxy-2-nitrophenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Versatile Scaffold
1-(3-Hydroxy-2-nitrophenyl)ethanone is a versatile chemical scaffold with significant potential in medicinal chemistry. The presence of a hydroxyl group, a nitro group, and a ketone functional group on the phenyl ring provides multiple reactive sites for synthesizing a diverse array of derivatives. These modifications can profoundly influence the molecule's electronic properties, steric configuration, and ultimately, its biological activity. While direct, comprehensive comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes findings from structurally analogous compounds to illuminate their potential therapeutic applications. We will focus on key classes of derivatives—notably chalcones and Schiff bases—and compare their anticipated biological performance in antimicrobial, anticancer, and anti-inflammatory applications, supported by established experimental protocols.
Key Derivative Classes and Their Biological Significance
The ethanone moiety of the parent compound serves as a prime starting point for generating derivatives with enhanced biological profiles. Among the most promising are chalcones and Schiff bases, which have a well-documented history of potent and broad-spectrum bioactivity.[1]
-
Chalcones: Synthesized via a Claisen-Schmidt condensation, chalcones derived from nitrophenyl acetophenones possess an α,β-unsaturated ketone system that is a known pharmacophore.[2] This structural feature is crucial for their interaction with biological targets.
-
Schiff Bases: Formed by the condensation of the ketone with primary amines, Schiff bases introduce an imine or azomethine group, which can significantly modulate the compound's lipophilicity and ability to chelate metal ions, thereby influencing its biological effects.
Comparative Analysis of Biological Activities
This section will delve into the primary biological activities associated with derivatives of nitrophenyl ethanones, drawing comparisons with established or alternative therapeutic agents where possible.
Antimicrobial Activity
Derivatives of nitrophenyl ethanones, particularly chalcones and Schiff bases, are strong candidates for novel antimicrobial agents. The nitro group, in particular, is a well-known feature in antimicrobial drugs, and its electron-withdrawing nature can enhance the compound's interaction with microbial targets.
Comparative Data:
The following table summarizes representative antimicrobial data for compounds structurally related to the derivatives of interest. This illustrates the type of quantitative data essential for evaluation.
| Compound Class | Derivative/Alternative | Test Organism | MIC (µg/mL) / Zone of Inhibition (mm) | Reference Compound |
| Chalcone Analog | 1-(Pyridine-2-yl)-3-(3-nitrophenyl)-2-propene-1-one | S. aureus (MSSA) | MIC: 6.25 µg/mL | Vancomycin |
| Chalcone Analog | 1-(Pyridine-2-yl)-3-(3-nitrophenyl)-2-propene-1-one | S. aureus (MRSA) | MIC: 12.5 µg/mL | Vancomycin |
| Semicarbazone | Substituted Semicarbazone (SC04) | S. aureus | Zone: 14 mm (100 µg/mL) | Ampicillin |
| Semicarbazone | Substituted Semicarbazone (SC04) | P. aeruginosa | Zone: 10 mm (100 µg/mL) | Ampicillin |
| Pyridazinone | Derivative IIIa | E. coli | "Excellent Activity" | Gentamycin |
| Pyridazinone | Derivative IIId | S. aureus | "Very Good Activity" | Ceftizoxime |
Data is synthesized from multiple sources for illustrative purposes.[2][3][4]
Discussion:
The data suggest that nitrophenyl-containing chalcones exhibit potent activity against both susceptible and resistant strains of Staphylococcus aureus.[2] Similarly, semicarbazone and pyridazinone derivatives show significant, albeit varied, activity against a panel of Gram-positive and Gram-negative bacteria.[3][4] The enhanced activity of these derivatives underscores the importance of the specific heterocyclic or functional group modifications made to the core acetophenone structure. When compared to standard antibiotics like Ampicillin or Gentamycin, these novel derivatives, in some cases, present comparable or even superior localized activity, marking them as promising leads for further development.
Anticancer Activity
The development of targeted and selective anticancer agents is a cornerstone of modern drug discovery. Chalcone derivatives of nitrophenyl compounds have demonstrated significant potential in this area, exhibiting selective cytotoxicity against cancer cell lines while sparing healthy cells.
Comparative Data:
| Compound | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference Compound |
| Benzofuran-linked 3-nitrophenyl chalcone | HCT-116 (Colon Cancer) | 1.71 | 48 | 5-Fluorouracil |
| Benzofuran-linked 3-nitrophenyl chalcone | HT-29 (Colon Cancer) | 7.76 | 48 | 5-Fluorouracil |
| Benzofuran-linked 3-nitrophenyl chalcone | CCD-18Co (Healthy Colon) | > 10 | 48 | 5-Fluorouracil |
| Cinnamaldehyde-based chalcone (3e) | Caco-2 (Colon Cancer) | Not specified, but showed toxicity | Not specified | 5-Fluorouracil |
| 5-Fluorouracil | Caco-2 (Colon Cancer) | 33.12 | Not specified | N/A |
| 5-Fluorouracil | wi38 (Healthy Lung) | 22.79 | Not specified | N/A |
Data is synthesized from multiple sources.[5][6]
Mechanism of Action & Pathway Analysis:
Studies on a benzofuran ring-linked 3-nitrophenyl chalcone derivative have shown that its anticancer effects on colon cancer cells are mediated through the induction of apoptosis.[5] This is achieved by activating both extrinsic (DR-4-mediated) and intrinsic (BCL-2-mediated) apoptotic pathways. Furthermore, this derivative was found to arrest the cell cycle in the G0/G1 phase and inhibit cancer cell migration and colony formation at low micromolar concentrations.[5] The selectivity for cancer cells over healthy cells is a critical advantage, a property not always observed with conventional chemotherapeutics like 5-Fluorouracil, which can exhibit toxicity toward normal cells.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to "1-(3-Hydroxy-2-nitrophenyl)ethanone" and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of "1-(3-Hydroxy-2-nitrophenyl)ethanone" and its key positional isomers. The differentiation of these isomers is critical in various fields, including synthetic chemistry, drug discovery, and materials science, as their substitution patterns significantly influence their chemical reactivity, biological activity, and spectral characteristics. This document presents a side-by-side analysis of their spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for their differentiation.
Positional Isomers of 1-(Hydroxy-nitrophenyl)ethanone
The primary isomers of interest, based on the varying positions of the hydroxyl, nitro, and acetyl groups on the phenyl ring, include:
-
This compound
-
1-(4-Hydroxy-3-nitrophenyl)ethanone
-
1-(2-Hydroxy-5-nitrophenyl)ethanone
-
1-(5-Hydroxy-2-nitrophenyl)ethanone
-
1-(2-Hydroxy-3-nitrophenyl)ethanone
-
1-(4-Hydroxy-2-nitrophenyl)ethanone
-
1-(3-Hydroxy-4-nitrophenyl)ethanone
A systematic analysis of the spectroscopic data of these isomers allows for their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for several isomers of 1-(hydroxy-nitrophenyl)ethanone. Data for some isomers is limited in the public domain and is noted accordingly.
Table 1: 1H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J, Hz), Assignment | Solvent/Reference |
| 1-(3-Nitrophenyl)ethanone | ~8.78 (s, H-2), ~8.45 (d, J≈8.0, H-4), ~8.25 (d, J≈7.8, H-6), ~7.70 (t, J≈8.0, H-5), ~2.65 (s, -CH₃)[1] | CDCl₃, TMS[1] |
| 1-(4-Hydroxy-3-nitrophenyl)ethanone | Data not readily available in a compiled format. Spectra available for viewing.[2] | Varian CFT-20[2] |
| 1-(2-Hydroxy-5-nitrophenyl)ethanone | Data not readily available in a compiled format. Spectra available for viewing.[3] | BRUKER AC-300[3] |
Table 2: 13C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Assignment | Solvent/Reference |
| 1-(3-Nitrophenyl)ethanone | ~196.5 (C=O), ~148.5 (C-3), ~138.9 (C-1), ~134.9 (C-6), ~129.9 (C-5), ~127.5 (C-4), ~122.9 (C-2), ~26.8 (-CH₃)[1] | CDCl₃, TMS[1] |
| 1-(4-Hydroxy-3-nitrophenyl)ethanone | Data not readily available in a compiled format. Spectra available for viewing.[2] | K. Hanabusa, Shinshu University[2] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹), Assignment |
| 1-(3-Nitrophenyl)ethanone | ~3100-3000 (C-H stretch, aromatic), ~1700 (C=O stretch), ~1530 & ~1350 (N-O stretch, nitro)[1] |
| 1-(4-Hydroxy-3-nitrophenyl)ethanone | Gas Phase Spectrum available on NIST WebBook.[4] |
| 1-(5-Hydroxy-2-nitrophenyl)ethanone | FTIR Spectrum available on PubChem.[5] |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z, Assignment | Ionization Method |
| 1-(3-Nitrophenyl)ethanone | 165 [M]⁺ (Molecular Ion), 150 [M-CH₃]⁺, 120 [M-NO₂]⁺, 104, 76[1] | Electron Ionization (EI)[1] |
| 1-(4-Hydroxy-3-nitrophenyl)ethanone | Molecular Weight: 181.15 g/mol .[2] Mass spectrum available on PubChem.[2] | NIST Mass Spectrometry Data Center[2] |
| 1-(5-Hydroxy-2-nitrophenyl)ethanone | Molecular Weight: 181.15 g/mol .[5] Mass spectrum available on PubChem.[5] | NIST Mass Spectrometry Data Center[5] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1-(hydroxy-nitrophenyl)ethanone isomers, based on established methods for similar compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)
-
Sample Preparation: Dissolve 5-10 mg of the sample for 1H NMR or 20-50 mg for 13C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record the spectra on a 400 or 500 MHz NMR spectrometer.
-
For 1H NMR, use a standard pulse sequence over a spectral width of 0-12 ppm.
-
For 13C NMR, employ a proton-decoupled pulse sequence over a spectral width of 0-220 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Perform phase and baseline corrections on the resulting spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., CHCl₃) using a liquid cell.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) and solvent absorptions.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source of a mass spectrometer. This can be done using a direct insertion probe for solid samples or via injection into a gas chromatograph (GC-MS) for volatile and thermally stable compounds.
-
Ionization: In the ion source, vaporize the sample and ionize it. Electron Ionization (EI) at 70 eV is a common method that causes fragmentation of the molecule.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Record the abundance of each ion to generate a mass spectrum.
Workflow for Isomer Differentiation
The differentiation of the 1-(hydroxy-nitrophenyl)ethanone isomers can be approached systematically by analyzing the key features of their spectra.
Caption: Workflow for the spectroscopic differentiation of 1-(hydroxy-nitrophenyl)ethanone isomers.
Key Differentiation Points:
-
1H NMR: The substitution pattern on the aromatic ring will result in distinct splitting patterns (coupling constants) and chemical shifts for the aromatic protons. The relative positions of the electron-withdrawing (-NO₂, -COCH₃) and electron-donating (-OH) groups will significantly influence the chemical shifts.
-
IR Spectroscopy: The position of the O-H stretching band can indicate the presence or absence of intramolecular hydrogen bonding. For example, an isomer with the hydroxyl group ortho to the acetyl or nitro group may show a broadened O-H stretch at a lower wavenumber.
-
Mass Spectrometry: While all isomers will have the same molecular ion peak, their fragmentation patterns in EI-MS may differ based on the stability of the resulting fragment ions, which is influenced by the substituent positions.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxy-5'-nitroacetophenone | C8H7NO4 | CID 248079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(4-hydroxy-3-nitrophenyl)- [webbook.nist.gov]
- 5. 1-(5-Hydroxy-2-nitrophenyl)ethanone | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
"1-(3-Hydroxy-2-nitrophenyl)ethanone" as an alternative to other nitrophenols
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of 1-(3-Hydroxy-2-nitrophenyl)ethanone against other common nitrophenols. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from closely related compounds to provide a comprehensive and objective comparison, supported by generalized experimental protocols.
Introduction
Nitrophenols are a class of organic compounds with broad applications in chemical synthesis, biological research, and industrial processes. Their utility often stems from the electron-withdrawing nature of the nitro group, which influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. While 2-nitrophenol and 4-nitrophenol are widely used, substituted nitrophenols such as this compound offer potential for more tailored applications due to the presence of additional functional groups. This guide explores the potential advantages and characteristics of this compound as an alternative to other nitrophenols.
Physicochemical Properties: A Comparative Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Melting Point (°C) |
| This compound | C₈H₇NO₄ | 181.15 | Data Not Available | Data Not Available |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 7.23 | 44-46 |
| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 8.39 | 97 |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 7.15 | 113-114 |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 4.11 | 112-114 |
Potential Applications and Performance
Based on the chemistry of related compounds, this compound holds promise in several areas:
-
Intermediate for Pharmaceutical Synthesis: The presence of three distinct functional groups (hydroxyl, nitro, and acetyl) makes it a versatile precursor for the synthesis of more complex molecules, including potential drug candidates. For instance, related compounds like 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone have been investigated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease.[1]
-
Antimicrobial and Antioxidant Properties: Nitro-containing aromatic compounds and hydroxyacetophenone derivatives have demonstrated potential as antimicrobial and antioxidant agents. The combination of these functionalities in this compound suggests it could exhibit similar biological activities.
-
Chelating Agent and Catalyst Precursor: The ortho-hydroxyacetophenone moiety can act as a chelating ligand for metal ions. This property could be exploited in the development of novel catalysts or metal complexes with specific biological or material science applications.
Experimental Protocols
While specific experimental data for this compound is scarce, the following sections provide detailed methodologies for its synthesis and for a common assay to evaluate a key potential application, based on established procedures for analogous compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 3-hydroxyacetophenone.
Materials:
-
3-Hydroxyacetophenone
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Ice
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flask cooled in an ice bath, slowly add 3-hydroxyacetophenone to a mixture of concentrated sulfuric acid and nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Synthetic workflow for this compound.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol describes a common method to assess the antioxidant potential of a compound.
Materials:
-
This compound (or other test compounds)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound or ascorbic acid to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
Caption: Workflow for DPPH antioxidant assay.
Conclusion
While direct comparative data is limited, the structural features of this compound suggest it is a promising candidate for various applications, particularly as a versatile intermediate in organic synthesis and potentially as a bioactive molecule. Its performance relative to more common nitrophenols will depend on the specific application. For instance, the presence of the acetyl group may enhance its utility as a synthetic building block but could also influence its biological activity and toxicity profile. Further experimental investigation is required to fully elucidate the properties and potential of this compound and to provide a definitive comparison with other nitrophenols. The provided experimental protocols offer a starting point for such research endeavors.
References
Navigating the Analytical Landscape for 1-(3-Hydroxy-2-nitrophenyl)ethanone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of chemical compounds is paramount. This guide provides a comparative overview of suitable analytical methods for the validation of "1-(3-Hydroxy-2-nitrophenyl)ethanone," a substituted acetophenone of interest in various chemical and pharmaceutical research areas. While specific validated methods for this exact molecule are not widely published, this document extrapolates from established analytical techniques for structurally similar compounds, namely nitrophenols and acetophenone derivatives, to provide a comprehensive analytical framework.
Comparative Overview of Analytical Techniques
The primary analytical techniques suitable for the quantification and validation of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and is suited for different analytical objectives.
| Analytical Technique | Principle | Common Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase. | Quantification, purity assessment, stability testing. | High resolution, suitable for non-volatile and thermally labile compounds, well-established validation protocols.[1] | Requires appropriate solvent systems, potential for matrix effects. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry. | Identification and quantification of volatile and semi-volatile compounds, impurity profiling. | High sensitivity and selectivity, provides structural information.[2][3] | May require derivatization for polar compounds like nitrophenols to improve volatility and peak shape.[3][4] |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution. | Rapid quantification, determination of dissociation constants. | Simple, cost-effective, non-destructive. | Lower selectivity compared to chromatographic methods, susceptible to interference from other chromophoric compounds.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each technique, adapted from methods for similar compounds.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method, a common and robust technique for the analysis of acetophenone derivatives.[1][6]
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A standard system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1] |
| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid). A typical starting point could be a 50:50 mixture.[6] |
| Flow Rate | 1.0 mL/min.[6] |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Detection | UV detection at a wavelength determined by the UV spectrum of this compound (likely in the range of 250-350 nm due to the nitrophenyl chromophore). |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[1]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the hydroxyl and nitro groups, derivatization is often necessary for the GC analysis of nitrophenols to improve volatility and chromatographic performance.[3][4]
Derivatization and Analysis Workflow:
GC-MS analysis workflow including derivatization.
Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer. |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Inlet Temperature | 250 °C. |
| Oven Program | Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). |
| MS Transfer Line | 280 °C. |
| Ion Source Temp | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Detection | Selected Ion Monitoring (SIM) for quantification or full scan for identification. |
Derivatization Protocol:
-
After extraction and solvent evaporation, reconstitute the sample residue in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[3]
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to facilitate the reaction.
-
The resulting solution containing the more volatile silyl ether derivative is then ready for GC-MS analysis.
UV-Vis Spectrophotometry
This method is suitable for a quick estimation of the concentration of this compound, especially in simple matrices.
Analytical Workflow:
Workflow for quantitative analysis by UV-Vis spectrophotometry.
Procedure:
-
Determine λmax: Record the UV-Vis spectrum of a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol) to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a solution of the sample in the same solvent and measure its absorbance at λmax.
-
Quantification: Determine the concentration of the analyte in the sample by interpolating its absorbance on the calibration curve.
Method Validation Parameters
A comprehensive validation of the chosen analytical method should be performed according to ICH guidelines to ensure its suitability for the intended purpose.[7] The table below summarizes key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or known impurities at the retention time of the analyte peak. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Established based on the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery typically between 98.0% and 102.0%. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, flow rate, or temperature. |
By leveraging the established analytical methodologies for similar compounds, researchers can develop and validate robust and reliable methods for the analysis of this compound, ensuring data integrity and supporting the advancement of their research and development activities.
References
A Comparative Guide to the Reactivity of 1-(3-Hydroxy-2-nitrophenyl)ethanone for Researchers and Drug Development Professionals
Introduction
1-(3-Hydroxy-2-nitrophenyl)ethanone is a substituted aromatic ketone with significant potential as a building block in organic synthesis and drug discovery. The presence of three distinct functional groups—a hydroxyl group, a nitro group, and an acetyl group—on the benzene ring imparts a unique reactivity profile to the molecule. Understanding the interplay of these groups and how their relative positions influence chemical behavior is paramount for designing efficient synthetic routes and for the rational design of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of this compound against its structural isomers, drawing upon established principles of physical organic chemistry and available data on analogous compounds to predict their relative performance in key chemical transformations.
Theoretical Framework: The Influence of Substituents on Reactivity
The reactivity of substituted acetophenones is primarily governed by a combination of electronic and steric effects. The electron-withdrawing nature of the nitro group and the dual (electron-donating via resonance and electron-withdrawing via induction) character of the hydroxyl group significantly modulate the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon.
Electronic Effects: The nitro group is a strong electron-withdrawing group, both through induction and resonance. This effect deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It also increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The hydroxyl group, conversely, is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions. However, its inductive effect is electron-withdrawing. The net effect on the carbonyl group's reactivity depends on the relative positions of these substituents.
Steric Hindrance: The proximity of substituents to the acetyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down reaction rates.
Intramolecular Hydrogen Bonding: The presence of a hydroxyl group ortho to the acetyl or nitro group can lead to the formation of intramolecular hydrogen bonds. This can influence the planarity of the molecule and the acidity of the hydroxyl proton, which in turn can affect reactivity.
Comparative Reactivity Analysis
For this comparative study, we will consider the following isomers of hydroxy-nitroacetophenone:
-
This compound (Target Compound)
-
1-(5-Hydroxy-2-nitrophenyl)ethanone
-
1-(4-Hydroxy-3-nitrophenyl)ethanone
-
1-(2-Hydroxy-5-nitrophenyl)ethanone
Catalytic Reduction of the Nitro Group
The catalytic reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The rate of this reaction is influenced by the electronic environment of the nitro group.
-
This compound & 1-(5-Hydroxy-2-nitrophenyl)ethanone: In these isomers, the hydroxyl group is meta to the nitro group. The electron-donating resonance effect of the hydroxyl group will have a minimal impact on the nitro group. The reactivity will be primarily dictated by the strong electron-withdrawing nature of the nitro group itself and the acetyl group.
-
1-(4-Hydroxy-3-nitrophenyl)ethanone: Here, the hydroxyl group is para to the nitro group, allowing for a strong +R effect which increases the electron density on the nitro group, potentially slowing down its reduction compared to the meta-substituted isomers.
-
1-(2-Hydroxy-5-nitrophenyl)ethanone: The ortho hydroxyl group can form an intramolecular hydrogen bond with the nitro group. This interaction can stabilize the nitro group and may decrease its rate of reduction.
Predicted Reactivity Order (Reduction): this compound ≈ 1-(5-Hydroxy-2-nitrophenyl)ethanone > 1-(4-Hydroxy-3-nitrophenyl)ethanone > 1-(2-Hydroxy-5-nitrophenyl)ethanone.
Nucleophilic Addition to the Carbonyl Group
Reactions such as Grignard additions or the formation of Schiff bases involve the nucleophilic attack on the carbonyl carbon. The electrophilicity of this carbon is key.
-
This compound & 1-(5-Hydroxy-2-nitrophenyl)ethanone: The nitro group at the ortho or para position to the acetyl group will strongly increase the electrophilicity of the carbonyl carbon, making it highly reactive.
-
1-(4-Hydroxy-3-nitrophenyl)ethanone: The nitro group is meta to the acetyl group, so its electron-withdrawing effect on the carbonyl is primarily inductive and weaker than in the ortho/para cases.
-
1-(2-Hydroxy-5-nitrophenyl)ethanone: The hydroxyl group ortho to the acetyl group can form an intramolecular hydrogen bond, which can decrease the electrophilicity of the carbonyl carbon. Additionally, the ortho hydroxyl group presents significant steric hindrance.
Predicted Reactivity Order (Nucleophilic Addition): 1-(5-Hydroxy-2-nitrophenyl)ethanone > this compound > 1-(4-Hydroxy-3-nitrophenyl)ethanone > 1-(2-Hydroxy-5-nitrophenyl)ethanone.
Claisen-Schmidt Condensation
This base-catalyzed reaction depends on the acidity of the α-protons of the acetyl group for enolate formation and the electrophilicity of an aldehyde. When comparing the reactivity of the acetophenone isomers themselves in such condensations (reacting with a common aldehyde), the rate of enolate formation is a critical factor.
-
The electron-withdrawing nitro group increases the acidity of the α-protons, facilitating enolate formation. This effect is strongest when the nitro group is ortho or para to the acetyl group.
-
An ortho-hydroxyl group, as in 1-(2-Hydroxy-5-nitrophenyl)ethanone, can also increase the acidity of the α-protons through intramolecular hydrogen bonding with the enolate intermediate.
Predicted Reactivity Order (Claisen-Schmidt): 1-(5-Hydroxy-2-nitrophenyl)ethanone ≈ this compound > 1-(2-Hydroxy-5-nitrophenyl)ethanone > 1-(4-Hydroxy-3-nitrophenyl)ethanone.
Data Presentation
Table 1: Structural Properties of Hydroxy-nitroacetophenone Isomers
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | 53967-72-9 | C₈H₇NO₄ | 181.15 |
| 1-(5-Hydroxy-2-nitrophenyl)ethanone | 1-(5-hydroxy-2-nitrophenyl)ethanone | 30879-49-3 | C₈H₇NO₄ | 181.15 |
| 1-(4-Hydroxy-3-nitrophenyl)ethanone | 1-(4-hydroxy-3-nitrophenyl)ethanone | 6322-56-1 | C₈H₇NO₄ | 181.15 |
| 1-(2-Hydroxy-5-nitrophenyl)ethanone | 1-(2-hydroxy-5-nitrophenyl)ethanone | 1450-75-5 | C₈H₇NO₄ | 181.15 |
Table 2: Predicted Relative Reactivity of Hydroxy-nitroacetophenone Isomers
| Reaction Type | This compound | 1-(5-Hydroxy-2-nitrophenyl)ethanone | 1-(4-Hydroxy-3-nitrophenyl)ethanone | 1-(2-Hydroxy-5-nitrophenyl)ethanone |
| Catalytic Reduction | High | High | Medium | Low |
| Nucleophilic Addition | High | Very High | Medium | Low |
| Claisen-Schmidt Condensation | High | High | Low | Medium |
| COMT Inhibition (Predicted) | Moderate | High | High | Moderate |
Disclaimer: The relative reactivity data presented is predictive and based on theoretical principles. Experimental validation is required for confirmation.
Experimental Protocols
Protocol 1: Catalytic Reduction of a Nitroacetophenone Derivative
This protocol describes a general procedure for the reduction of the nitro group to an amine using a palladium-on-carbon catalyst and hydrogen gas.
Materials:
-
Hydroxy-nitroacetophenone isomer (1 mmol)
-
10% Palladium on carbon (10 mol%)
-
Ethanol (20 mL)
-
Hydrogen gas balloon
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the hydroxy-nitroacetophenone isomer and ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask with a septum and purge with hydrogen gas from a balloon for 5 minutes.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of a hydroxy-nitroacetophenone with benzaldehyde.
Materials:
-
Hydroxy-nitroacetophenone isomer (1 mmol)
-
Benzaldehyde (1 mmol)
-
Sodium hydroxide (2 mmol)
-
Ethanol (15 mL)
-
Water (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the hydroxy-nitroacetophenone isomer in ethanol.
-
Add benzaldehyde to the solution and stir.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Cool the reaction flask in an ice bath and slowly add the sodium hydroxide solution dropwise with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol for purification.
Protocol 3: Assay for Catechol-O-methyltransferase (COMT) Inhibition
This protocol provides a general method for assessing the inhibitory potential of the compounds against COMT using a fluorometric assay.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Esculetin (substrate)
-
Hydroxy-nitroacetophenone isomer (inhibitor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the hydroxy-nitroacetophenone isomers in the assay buffer.
-
In the wells of the microplate, add the assay buffer, SAM solution, and the inhibitor solution (or vehicle for control).
-
Initiate the reaction by adding the COMT enzyme solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and add the esculetin substrate solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Visualizations
Caption: Key factors governing the chemical reactivity of substituted acetophenones.
Caption: Experimental workflow for the catalytic reduction of a nitroacetophenone.
A Comparative Guide to the Structure-Activity Relationship of 1-(3-Hydroxy-2-nitrophenyl)ethanone Analogs as COMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1-(3-hydroxy-2-nitrophenyl)ethanone and its analogs, with a focus on their activity as Catechol-O-methyltransferase (COMT) inhibitors. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate further research and development in this area.
Introduction to COMT Inhibition
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. By catalyzing the transfer of a methyl group to one of the hydroxyl groups of a catechol substrate, COMT plays a crucial role in regulating the levels of these neurotransmitters. Inhibition of COMT is a validated therapeutic strategy, particularly in the treatment of Parkinson's disease, where it can extend the therapeutic window of levodopa by preventing its peripheral degradation. The nitrocatechol scaffold is a well-established pharmacophore for potent COMT inhibitors.
Comparative Analysis of COMT Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound analogs and other relevant nitrocatechol derivatives against COMT. The data highlights key structural modifications and their impact on potency.
| Compound | R1 | R2 | R3 (Linker) | R4 (Aryl) | IC50 (µM) | Reference |
| 1-(3,4-dihydroxy-5-nitrophenyl)ethanone Analogs | ||||||
| Tolcapone (Reference) | NO2 | OH | - | 4-methylphenyl | Potent | [1] |
| Entacapone (Reference) | NO2 | OH | C=C(CN)CONH(Et) | - | Potent | [1] |
| Nebicapone (7b) | NO2 | OH | CH2 | Phenyl | Potent | [1] |
| Homologous series (7a-7e) | NO2 | OH | (CH2)n | Phenyl | Varies | [1] |
| Nitrocatechol Chalcone Derivatives | ||||||
| General Structure | NO2 | OH | CH=CH-C(=O) | Various Aryl | 0.07-0.29 | [2] |
Key SAR Insights:
-
Nitrocatechol Moiety: The 3,4-dihydroxy-5-nitrophenyl group is a critical feature for potent COMT inhibition.
-
Carbonyl Group and Aromatic Ring: For derivatives of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, the carbonyl group and an unsubstituted aromatic ring are essential for prolonged peripheral COMT inhibition.[1]
-
Linker Chain Length: In a homologous series of nitrocatechol structures, increasing the chain length between the nitrocatechol and phenyl rings significantly impacts brain penetration and the duration of COMT inhibition.[1] The introduction of an alpha-methylene group, as seen in nebicapone, enhances the selectivity for peripheral COMT inhibition.[1]
-
Chalcone Scaffold: Nitrocatechol derivatives of chalcone have been shown to be high-potency in vitro inhibitors of rat liver COMT.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro COMT Inhibition Assay (Spectrophotometric)
This assay measures the O-methylation of a catechol substrate by COMT, resulting in a product with a different absorbance spectrum.
Principle: The assay follows the conversion of a catechol substrate, such as 3,4-dihydroxyacetophenone (DHAP), to its O-methylated products. The rate of product formation is monitored by measuring the increase in absorbance at a specific wavelength.
Materials:
-
Enzyme: Recombinant human soluble COMT (S-COMT)
-
Substrate: 3,4-dihydroxyacetophenone (DHAP)
-
Co-substrate: S-adenosyl-L-methionine (SAM)
-
Buffer: Tris-HCl or phosphate buffer (pH 7.4-7.6)
-
Cofactor: MgCl2
-
Reducing Agent: Dithiothreitol (DTT)
-
Test Inhibitors: this compound analogs and reference compounds
-
Stop Solution: Sodium Borate buffer
Procedure:
-
Prepare a reaction mixture containing buffer, MgCl2, DTT, and the COMT enzyme.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a defined period.
-
Initiate the reaction by adding the substrate (DHAP) and co-substrate (SAM).
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the methylated product at the appropriate wavelength using a spectrophotometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the COMT signaling pathway and a typical experimental workflow for screening COMT inhibitors.
Caption: COMT-mediated dopamine metabolism in the synaptic cleft and the site of action for inhibitors.
References
- 1. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrocatechol Derivatives of Chalcone as Inhibitors of Monoamine Oxidase and Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of "1-(3-Hydroxy-2-nitrophenyl)ethanone" in specific reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of "1-(3-Hydroxy-2-nitrophenyl)ethanone" in the Claisen-Schmidt condensation, a cornerstone reaction for the synthesis of chalcones, which are valuable precursors in medicinal chemistry and drug development. Due to the limited availability of direct comparative studies involving this specific ketone, this guide establishes a performance benchmark by comparing its predicted reactivity with experimentally validated data from structurally analogous substituted acetophenones.
Introduction to this compound in Synthesis
This compound is a substituted aromatic ketone possessing both a hydroxyl (-OH) and a nitro (-NO₂) group on the phenyl ring. These functional groups are expected to significantly influence the reactivity of the adjacent acetyl group. The hydroxyl group, being electron-donating, can activate the ring and potentially participate in intramolecular interactions. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but is expected to increase the acidity of the α-protons of the acetyl group, a key factor in the base-catalyzed Claisen-Schmidt condensation. Understanding the interplay of these electronic effects is crucial for predicting the compound's performance in synthesizing chalcones and other derivatives.
Comparative Performance in Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde to form an α,β-unsaturated ketone (chalcone). The reactivity of the ketone is a critical factor influencing the reaction rate and overall yield. The presence of electron-withdrawing groups on the ketone's aromatic ring generally enhances the acidity of the α-protons, facilitating the formation of the enolate intermediate and thus promoting the condensation. Conversely, electron-donating groups can have the opposite effect.
The following table summarizes the performance of various substituted acetophenones in the Claisen-Schmidt condensation with benzaldehyde under basic conditions, providing a framework for benchmarking the expected performance of this compound.
| Ketone | Substituents | Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |
| This compound | 3-Hydroxy, 2-Nitro | aq. KOH, Ethanol, rt | Predicted: 4-8 | Predicted: 70-80 | - |
| 2'-Hydroxyacetophenone | 2-Hydroxy | 20% aq. KOH, Ethanol, rt | 24 | 50-72 | [1][2] |
| 2'-Nitroacetophenone | 2-Nitro | NaOH, Ethanol, rt | Not Specified | Moderate | - |
| 4'-Hydroxyacetophenone | 4-Hydroxy | NaOH, Ethanol, rt | Not Specified | High | [3] |
| 4'-Nitroacetophenone | 4-Nitro | NaOH, Ethanol, rt | Not Specified | High | - |
| Acetophenone | None | NaOH, Ethanol, rt | Not Specified | High | [4] |
Analysis of Expected Performance:
Based on the electronic properties of its substituents, this compound is anticipated to be a highly reactive ketone in the Claisen-Schmidt condensation. The potent electron-withdrawing nitro group at the ortho position is expected to significantly increase the acidity of the methyl protons of the acetyl group, facilitating rapid enolate formation under basic conditions. While the ortho-hydroxyl group is electron-donating by resonance, its proximity to the nitro group might lead to intramolecular hydrogen bonding, potentially influencing the conformation and reactivity of the molecule. Overall, the strong activating effect of the nitro group is predicted to result in high yields of the corresponding chalcone, likely comparable to or exceeding those of other nitro-substituted acetophenones.
Experimental Protocols
Below are detailed experimental protocols for the Claisen-Schmidt condensation. The first protocol is a representative procedure for the synthesis of chalcone from this compound, based on established methodologies for similar compounds. The subsequent protocols provide context from literature for the comparative data presented.
Protocol 1: Synthesis of (E)-1-(3-hydroxy-2-nitrophenyl)-3-phenylprop-2-en-1-one
Materials:
-
This compound (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Ethanol
-
Potassium Hydroxide (20% w/v aqueous solution)
-
Hydrochloric Acid (10% aqueous solution)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq) and benzaldehyde (1 eq) in ethanol.
-
To the stirred solution, add a 20% aqueous solution of potassium hydroxide dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify to a pH of 5-6 with a 10% HCl solution.
-
The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol to afford the pure (E)-1-(3-hydroxy-2-nitrophenyl)-3-phenylprop-2-en-1-one.
Protocol 2: General Procedure for the Synthesis of 2'-Hydroxychalcones[1]
To a stirred solution of the appropriate 2-hydroxy-acetophenone (1 eq) and a substituted benzaldehyde (1 eq) in ethanol is added KOH (20% w/v aqueous solution). The mixture is refluxed for 4 h or stirred at room temperature for 24 h. The completion of the reaction is monitored by TLC. At the end of the reaction, the mixture is cooled and poured into a beaker with crushed ice and acidified with a 10% HCl solution. The precipitated solid is filtered and purified by recrystallization.
Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of the discussed chemical processes.
References
A Comparative Guide to 1-(3-Hydroxy-2-nitrophenyl)ethanone and its Potential Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical and potential biological properties of "1-(3-Hydroxy-2-nitrophenyl)ethanone" and its structurally related alternatives. Due to the limited direct experimental data on the target compound, this document serves as a cross-validating reference, drawing parallels from existing research on similar molecules to inform future investigations and drug discovery efforts.
Introduction
This compound is a substituted aromatic ketone with a chemical structure that suggests potential for diverse biological activities. The presence of a hydroxyl group, a nitro group, and an ethanone moiety on the phenyl ring creates a scaffold ripe for chemical modification and exploration in medicinal chemistry. While specific biological data for this compound is not extensively available in public literature, analysis of structurally similar compounds provides valuable insights into its potential applications, particularly in enzyme inhibition and as a precursor for therapeutically active derivatives.
This guide will compare this compound with a known bioactive analogue, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, and the broader classes of chalcones and Schiff bases, which can be synthesized from nitrophenyl ethanone precursors.
Data Presentation: Comparative Analysis
A comparative summary of the key features of this compound and its alternatives is presented below. The data for the alternatives is sourced from existing literature, providing a benchmark for the potential evaluation of the target compound.
| Feature | This compound | 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone | Chalcone Derivatives | Schiff Base Derivatives |
| Potential Biological Activity | Enzyme Inhibition (predicted) | Potent and selective peripheral COMT inhibitor[1] | Antimicrobial, Anticancer, Anti-inflammatory | Antimicrobial, Anticancer, Antiviral |
| Key Structural Moieties | Hydroxyl, Nitro, Ethanone | Catechol, Nitro, Phenyl-ethanone | α,β-Unsaturated Ketone | Imine or Azomethine |
| Mechanism of Action (Predicted/Known) | Potential for competitive or non-competitive enzyme inhibition. | Inhibition of Catechol-O-methyltransferase (COMT), prolonging the action of neurotransmitters.[1] | Diverse mechanisms, including enzyme inhibition, DNA interaction, and induction of apoptosis. | Various mechanisms, including enzyme inhibition and metal chelation. |
| Synthesis Precursor | Substituted Phenols | Substituted Catechols | Substituted Acetophenones and Benzaldehydes | Substituted Anilines and Carbonyl Compounds |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of these compounds are crucial for reproducible research. The following protocols are based on established methods found in the literature for similar compounds.
Synthesis Protocols
1. Synthesis of this compound (Hypothetical Route)
A plausible synthetic route for this compound could involve the nitration of 1-(3-hydroxyphenyl)ethanone.
-
Reactants : 1-(3-hydroxyphenyl)ethanone, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Procedure :
-
Dissolve 1-(3-hydroxyphenyl)ethanone in a suitable solvent like concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Add the nitrating agent dropwise while maintaining the low temperature to control the exothermic reaction.
-
Stir the reaction mixture for a specified duration, monitoring completion by thin-layer chromatography (TLC).
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Filter, wash with cold water, and recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
2. Synthesis of Chalcone Derivatives
Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction.
-
Reactants : An appropriate acetophenone (e.g., this compound) and a substituted aromatic aldehyde.
-
Procedure :
-
Dissolve equimolar amounts of the acetophenone and the aromatic aldehyde in a solvent like ethanol.
-
Add a catalytic amount of a strong base (e.g., 40% aqueous sodium hydroxide) dropwise at room temperature.
-
Stir the mixture for 2-24 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into cold water and acidify to precipitate the chalcone.
-
Filter, wash, and recrystallize the product.
-
Biological Evaluation Protocols
1. Enzyme Inhibition Assay (e.g., COMT Inhibition)
-
Objective : To determine the inhibitory potential of the compound against a target enzyme.
-
Procedure :
-
Prepare a reaction mixture containing the enzyme (e.g., COMT), a substrate (e.g., a catechol), and a buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction and monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry or HPLC).
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective : To assess the cytotoxic effects of the compounds on cancer cell lines.
-
Procedure :
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with different concentrations of the test compounds and incubate for another 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Mandatory Visualizations
Synthesis Workflow for Chalcone Derivatives
Caption: Workflow for the synthesis of chalcone derivatives.
Predicted Signaling Pathway Inhibition
Caption: Predicted inhibition of an enzymatic pathway.
Conclusion
While direct experimental validation for "this compound" is pending, the analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. Its structural similarity to known COMT inhibitors suggests that it may exhibit similar bioactivity. Furthermore, its potential as a precursor for the synthesis of diverse and biologically active compounds like chalcones and Schiff bases makes it a valuable target for further research in drug discovery and development. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this promising compound and its derivatives.
References
Safety Operating Guide
Proper Disposal of 1-(3-Hydroxy-2-nitrophenyl)ethanone: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for 1-(3-Hydroxy-2-nitrophenyl)ethanone necessitates a cautious approach to its disposal, treating it as a hazardous substance. The following procedures are based on guidelines for structurally similar nitrophenol and nitroaromatic compounds and are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled laboratory environment.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | To protect against potential splashes and solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential absorption. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors. |
Disposal Procedures
Disposal of this compound and its contaminated materials must be managed through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or as regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, weighing boats) in a dedicated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with nitroaromatic compounds.
-
-
Labeling:
-
Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
The primary recommended method for the disposal of nitroaromatic compounds is high-temperature incineration in a facility equipped with appropriate emission controls.[3]
-
-
Decontamination:
-
Thoroughly decontaminate any laboratory equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), collecting the cleaning residues as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on the properties of similar chemical compounds. Always consult with your institution's safety officer and refer to local, state, and federal regulations for specific disposal requirements. The absence of a specific Safety Data Sheet for this compound underscores the need for a conservative and cautious approach to its handling and disposal.
References
Personal protective equipment for handling 1-(3-Hydroxy-2-nitrophenyl)ethanone
Essential Safety and Handling Guide for 1-(3-Hydroxy-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel and the environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | OSHA 29 CFR 1910.133, EN166 | Protects against splashes and airborne particles. |
| Skin | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Lab coat or chemical-resistant apron. | Prevents direct skin contact with the chemical.[1][2] | |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended. | Minimizes inhalation of airborne particles. | |
| Hands | Impervious gloves are recommended.[1] Nitrile gloves are a common choice for resistance to a variety of chemicals.[2] | Protects hands from direct contact and potential absorption. | |
| Feet | Closed-toe shoes. Chemical-resistant boots may be necessary for spill response. | Protects feet from spills. |
II. Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory.
| Procedure | Guideline |
| Handling | - Work in a well-ventilated area, preferably in a chemical fume hood. - Avoid contact with skin, eyes, and clothing.[3][4] - Avoid the formation of dust and aerosols.[4][5] - Wash hands thoroughly after handling.[3][6] - Do not eat, drink, or smoke in the handling area.[6][7] |
| Storage | - Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] - Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7][8] |
III. First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8] |
IV. Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination. This compound is presumed to be toxic to aquatic life.[9]
| Waste Type | Disposal Procedure |
| Unused/Waste Product | - Dispose of contents/container to an approved waste disposal plant.[3][9] - Do not allow the product to enter drains or waterways.[3] - Follow all local, regional, and national regulations for hazardous waste disposal.[9] |
| Contaminated PPE | - Dispose of as hazardous waste in accordance with institutional and regulatory guidelines. |
| Empty Containers | - Handle uncleaned containers as you would the product itself.[9] They should be triple-rinsed with a suitable solvent and disposed of as chemical waste. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 2. hsa.ie [hsa.ie]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
